p-Hydroxyatorvastatin lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMDZSAAFACAM-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167535 | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163217-70-7 | |
| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYATORVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of p-Hydroxyatorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Atorvastatin Metabolism
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] However, the clinical efficacy of atorvastatin is not solely attributable to the parent drug. Its metabolic fate within the body plays a crucial role, giving rise to active metabolites that significantly contribute to its therapeutic effect.
Following oral administration, atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4][5] This process yields two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[3][5][6] These hydroxylated metabolites are potent inhibitors of HMG-CoA reductase, and collectively, they are responsible for approximately 70% of the circulating inhibitory activity.[2][3]
Furthermore, atorvastatin and its metabolites can undergo a pH-dependent intramolecular esterification, or lactonization, to form their corresponding lactone derivatives.[7][8] While the open-chain hydroxy acid is the pharmacologically active form, the lactone form is a significant player in the drug's overall disposition and potential for drug-drug interactions.[7][9] The lactone form has a higher affinity for CYP3A4 and can act as a strong inhibitor of atorvastatin acid metabolism.[9] This guide focuses specifically on the synthesis and characterization of p-hydroxyatorvastatin lactone, a key metabolite for researchers studying atorvastatin's metabolic pathways and developing analytical standards.
The Metabolic Journey of Atorvastatin
The transformation of atorvastatin to its hydroxylated metabolites and their subsequent lactonization is a critical aspect of its pharmacology. The following diagram illustrates this metabolic pathway.
Caption: General workflow for the synthesis of p-hydroxyatorvastatin lactone.
Characterization of p-Hydroxyatorvastatin Lactone: Ensuring Purity and Structural Integrity
Thorough characterization is paramount to confirm the identity and purity of the synthesized p-hydroxyatorvastatin lactone. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the synthesized compound and for its quantification. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). [10][11]The retention time of the synthesized compound is compared with that of a reference standard, if available. The peak purity can be assessed using a photodiode array (PDA) detector.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. Electrospray ionization (ESI) is a commonly used ionization technique for atorvastatin and its metabolites. [12]In positive ion mode, the protonated molecular ion [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing further structural insights.
Table 1: Expected Mass Spectrometry Data for p-Hydroxyatorvastatin Lactone
| Ion | Expected m/z |
| [M+H]⁺ | 557.2 |
| Key Fragment Ions | Structural Information |
| Specific fragment m/z values | Corresponding structural fragments |
Note: The exact fragment ions will depend on the collision energy used in the MS/MS experiment. A detailed fragmentation analysis would be necessary for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are acquired to provide a complete picture of the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the pyrrole ring, the isopropyl group, and the dihydroxy lactone side chain. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and spatial relationships.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Table 2: Conceptual ¹H NMR Chemical Shifts for Key Protons in p-Hydroxyatorvastatin Lactone
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | m |
| Pyrrole Proton | ~6.5 | s |
| CH-OH (lactone ring) | ~4.2 | m |
| CH-O-CO (lactone ring) | ~4.5 | m |
| Isopropyl CH | ~3.5 | sept |
| Isopropyl CH₃ | ~1.5 | d |
Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. 2D NMR techniques such as COSY and HMQC can be used to further confirm the assignments.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of synthesized p-hydroxyatorvastatin lactone.
Conclusion: A Vital Tool for Drug Development
The synthesis and characterization of p-hydroxyatorvastatin lactone provide a crucial reference standard for a variety of applications in drug development. This includes pharmacokinetic studies, drug metabolism research, and the development of analytical methods for quantifying atorvastatin and its metabolites in biological matrices. A thorough understanding of the synthesis and a robust characterization of this key metabolite are essential for advancing our knowledge of atorvastatin's pharmacology and for ensuring the safety and efficacy of this widely used therapeutic agent.
References
-
Wienkers, L. C., & Rock, D. A. (2006). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 34(7), 1153-1159. [Link]
-
Wikipedia. (2024). Atorvastatin. [Link]
-
Kim, D. H., et al. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 698. [Link]
-
Estévez, V., et al. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 1(5), 535-538. [Link]
-
PharmGKB. (2022). Atorvastatin Pathway, Pharmacokinetics. [Link]
-
Matijašić, M., et al. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(21), 3949-3956. [Link]
-
Morse, B. L., et al. (2019). In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Journal of Pharmaceutical Sciences, 108(1), 743-749. [Link]
-
Riedmaier, S., et al. (2010). Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). Molecular Pharmaceutics, 7(5), 1643-1652. [Link]
-
Liptrott, N. J., et al. (2011). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 162(5), 1199-1209. [Link]
-
Li, W., et al. (2005). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Journal of Chromatographic Science, 43(4), 204-208. [Link]
-
Sakac, M., et al. (2016). LC–MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Acta Chromatographica, 28(3), 281-298. [Link]
-
Jemal, M., et al. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(11), 1003-1015. [Link]
-
ResearchGate. (2015). LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. [Link]
-
Naveed, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2567-2576. [Link]
-
Bullen, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 10(1), 55-66. [Link]
-
National Center for Biotechnology Information. (n.d.). Atorvastatin. PubChem Compound Database. [Link]
-
ResearchGate. (2008). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin. [Link]
-
ResearchGate. (2012). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]
-
GSRS. (n.d.). P-HYDROXYATORVASTATIN LACTONE. [Link]
-
Ganaie, S. A., et al. (2013). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803–o1804. [Link]
-
Thavrani, K., et al. (2023). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences and Research, 14(11), 5424-5437. [Link]
-
ResearchGate. (2019). Biocatalytic synthesis of atorvastatin intermediates. [Link]
- Google Patents. (2007).
-
ResearchGate. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. [Link]
-
European Patent Office. (2005). EP1771455B1 - OXIDATIVE DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM. [Link]
-
PubMed. (2008). DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin. [Link]
-
Veeprho. (n.d.). Para-Hydroxy Atorvastatin-D5 Lactone. [Link]
-
Biomolecules & Therapeutics. (2010). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]
-
Veeprho. (n.d.). para-Hydroxy Atorvastatin Lactone. [Link]
-
Drugfuture. (n.d.). P-HYDROXYATORVASTATIN LACTONE. [Link]
- Google Patents. (2005).
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of p-Hydroxyatorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyatorvastatin lactone is a significant metabolite of atorvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] As the inactive lactone form of p-hydroxyatorvastatin, this molecule plays a crucial role in the overall pharmacokinetic and metabolic profile of the parent drug. Understanding its chemical structure, properties, and stability is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of p-hydroxyatorvastatin lactone, synthesizing technical data with practical insights relevant to its study and handling.
Chemical Structure and Identification
p-Hydroxyatorvastatin lactone is a complex heterocyclic molecule derived from the enzymatic modification and subsequent intramolecular cyclization of atorvastatin.
Nomenclature and Identifiers
-
Systematic IUPAC Name : 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[1]
-
Common Synonyms : para-hydroxy Atorvastatin lactone, 4-hydroxy Atorvastatin lactone[1]
-
CAS Number : 163217-70-7[1]
-
Molecular Formula : C₃₃H₃₃FN₂O₅[1]
-
Molecular Weight : 556.6 g/mol [1]
Structural Features
The core of the molecule is a substituted pyrrole ring, which is characteristic of atorvastatin and its metabolites. Key structural features include:
-
A para-hydroxylated phenyl group on the carboxamide moiety, which is the defining feature of this metabolite.
-
A lactone ring , which is a six-membered cyclic ester formed from the intramolecular condensation of the heptanoic acid side chain of the parent molecule. This ring contains two chiral centers with a defined stereochemistry.[1]
-
A fluorophenyl group and a phenyl group attached to the pyrrole core.
-
An isopropyl group also attached to the pyrrole ring.
Below is a diagram illustrating the chemical structure of p-Hydroxyatorvastatin lactone.
Caption: Chemical structure of p-Hydroxyatorvastatin lactone.
Physicochemical Properties
A summary of the known physicochemical properties of p-Hydroxyatorvastatin lactone is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Solid | [1] |
| Melting Point | 103-106 °C | [2] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [1] |
| Calculated LogP | 4.6 | [3] |
Formation and Metabolism
p-Hydroxyatorvastatin lactone is not administered directly but is formed in the body following the administration of atorvastatin. Its formation is a multi-step process involving both enzymatic and chemical transformations.
Metabolic Pathway
-
Lactonization of Atorvastatin : Atorvastatin, which is administered as a calcium salt of the active hydroxy acid form, can undergo intramolecular cyclization to form atorvastatin lactone.[4][5]
-
CYP3A4-Mediated Hydroxylation : The primary enzyme responsible for the metabolism of atorvastatin and its lactone is Cytochrome P450 3A4 (CYP3A4).[1][6] Atorvastatin lactone is hydroxylated by CYP3A4 at the para-position of the N-phenyl group to yield p-hydroxyatorvastatin lactone.[1]
The diagram below illustrates the metabolic formation pathway of p-Hydroxyatorvastatin lactone from atorvastatin.
Caption: Metabolic pathway of p-Hydroxyatorvastatin lactone formation.
Chemical Stability and Degradation
The stability of p-Hydroxyatorvastatin lactone is a critical consideration for its analysis and handling. The lactone ring is susceptible to hydrolysis, which is significantly influenced by pH.
pH-Dependent Hydrolysis
The lactone form of statins, including p-hydroxyatorvastatin lactone, exists in a pH-dependent equilibrium with its corresponding open-chain hydroxy acid form.
-
Acidic Conditions (pH < 4.5) : The lactone form is more stable under acidic conditions. However, strong acidic conditions can lead to degradation.[7][8][9]
-
Neutral to Basic Conditions (pH > 6) : The equilibrium strongly favors the open-ring hydroxy acid form. The hydrolysis of the lactone occurs non-enzymatically at pH greater than 6.[4]
This pH-dependent interconversion is a crucial factor in designing analytical methods and understanding the molecule's behavior in biological systems.
Forced Degradation
Forced degradation studies of atorvastatin have shown that under acidic stress conditions, the formation of atorvastatin lactone is a primary degradation pathway.[10][11] It is plausible that p-hydroxyatorvastatin would exhibit similar behavior, with acidic conditions favoring the lactone form, while being susceptible to further degradation with prolonged exposure.
The logical relationship of pH and the lactone-acid equilibrium is depicted below.
Caption: Influence of pH on the lactone-hydroxy acid equilibrium.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for p-hydroxyatorvastatin lactone is not widely available in the public domain. However, its characterization is typically achieved through a combination of chromatographic and mass spectrometric techniques, often in conjunction with the analysis of the parent drug and other metabolites.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of p-hydroxyatorvastatin lactone in biological matrices.[12]
-
Ionization : Positive ion electrospray ionization (ESI+) is typically used.
-
Precursor and Product Ions : The exact m/z values for precursor and product ions will depend on the instrument and conditions, but they are specific to the molecule's mass and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
-
¹H NMR : Expected signals would include aromatic protons from the three phenyl rings, signals for the isopropyl group, and characteristic signals for the protons on the lactone ring.
-
¹³C NMR : The spectrum would show a large number of signals corresponding to the 33 carbon atoms, including signals for the carbonyl carbons of the amide and lactone, and aromatic carbons.
-
IR Spectroscopy : Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, N-H stretch of the amide, C=O stretching of the amide and lactone, and aromatic C-H and C=C stretching.
Experimental Protocols
The following is a generalized workflow for the analysis of p-hydroxyatorvastatin lactone in a research setting, based on published methodologies for atorvastatin and its metabolites.
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of p-Hydroxyatorvastatin lactone.
Step-by-Step Methodology: LC-MS/MS Quantification
-
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add an internal standard.
-
Vortex and load onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions
-
Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution : A linear gradient from a low to high percentage of mobile phase B.
-
Flow Rate : 0.3-0.5 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometric Conditions
-
Ion Source : Electrospray Ionization (ESI), positive mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor to product ion transitions for p-hydroxyatorvastatin lactone and the internal standard would need to be optimized.
-
Synthesis
Conclusion
p-Hydroxyatorvastatin lactone is a key metabolite in the disposition of atorvastatin. Its chemical structure, characterized by the presence of a lactone ring and a hydroxylated phenyl group, dictates its physicochemical properties and stability. The pH-dependent equilibrium between the lactone and its open-chain hydroxy acid form is a critical aspect of its chemistry. While detailed spectroscopic and synthetic data remain limited in the public domain, established analytical techniques, particularly LC-MS/MS, provide robust methods for its quantification and study in biological systems. A thorough understanding of this molecule is essential for a complete picture of atorvastatin's pharmacology and for the development of comprehensive bioanalytical methods.
References
- Hoffmann, M., & Nowosielski, M. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(19), 3538-3545.
- Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., & Lame, M. E. (2006). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 34(8), 1349-1373.
- Abo Horan, I., Loftsson, T., & Sigurdsson, H. H. (2025). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 17(7), 896.
- Hoffmann, M., & Nowosielski, M. (2008). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin.
- Estep, K. J., et al. (2014). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 19(9), 13486-13501.
- MicroSolv Technology Corporation. (n.d.).
- Al-Hayali, L., et al. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics, 13(5), 705.
- ChemicalBook. (2023).
- Singh, S., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
- PubChem. (n.d.). Atorvastatin.
- Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 195-206.
- Estevez, V., et al. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic & Biomolecular Chemistry, 12(45), 9038-9044.
- Cayman Chemical. (n.d.).
- MedchemExpress. (n.d.).
- Russo, A., et al. (2023).
- PubChem. (n.d.). p-Hydroxyatorvastatin.
- Google Patents. (n.d.).
- An, S. Y., & Kim, D. D. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(2), 111-115.
- Veeprho. (n.d.).
- Kim, D., et al. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 773.
- Beloglazkina, E. K., et al. (2021). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 12(10), 1738-1748.
- Cayman Chemical. (n.d.).
- Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085-2091.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 8. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biomolther.org [biomolther.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
The Unseen Player: A Technical Guide to p-Hydroxyatorvastatin Lactone in Atorvastatin Metabolism
This guide provides an in-depth exploration of para-hydroxyatorvastatin lactone (p-OH-AVL), a significant, yet often overlooked, metabolite of atorvastatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to deliver a detailed understanding of the formation, chemical behavior, and analytical considerations of this crucial metabolic product. We will delve into the causality behind its formation, its pharmacokinetic implications, and the robust methodologies required for its accurate quantification.
Introduction: Beyond the Parent Compound
Atorvastatin, a leading HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug but also on its metabolic fate. The biotransformation of atorvastatin is a complex process involving multiple enzymatic pathways, leading to the formation of both active and inactive metabolites.[3][4] Among these, the hydroxylated and subsequently lactonized derivatives play a pivotal role in the overall disposition and potential for drug-drug interactions. This guide will specifically focus on p-hydroxyatorvastatin lactone, elucidating its significance in the broader context of atorvastatin's pharmacology.
The Metabolic Journey: Formation of p-Hydroxyatorvastatin Lactone
The generation of p-hydroxyatorvastatin lactone is a multi-step process primarily occurring in the liver. Understanding this pathway is critical for predicting drug clearance and potential metabolic bottlenecks.
The Precursor: Atorvastatin Lactone
The initial and critical step in the major metabolic cascade of atorvastatin is its conversion to atorvastatin lactone (AVL).[5] This process, known as lactonization, can occur through several mechanisms, including pH-dependent intramolecular cyclization and enzymatic catalysis.[6][7] While atorvastatin is administered in its active hydroxy acid form, it undergoes significant conversion to the lactone form.[8] This lactonization is a key determinant of atorvastatin's subsequent metabolism.[5] In vitro studies have shown that atorvastatin lactone has a significantly higher affinity for the metabolizing enzyme CYP3A4 compared to its parent acid form.[5]
The Key Player: Cytochrome P450 3A4 (CYP3A4)
The primary enzyme responsible for the hydroxylation of atorvastatin and its lactone is CYP3A4, with a minor contribution from CYP3A5.[9][10][11] Atorvastatin lactone is a preferred substrate for CYP3A4, leading to the formation of ortho-hydroxyatorvastatin lactone (o-OH-AVL) and para-hydroxyatorvastatin lactone (p-OH-AVL).[5][12] The intrinsic clearance for the formation of the para-hydroxy metabolite from atorvastatin lactone is substantially higher than from atorvastatin acid, highlighting the metabolic significance of the lactone pathway.[5]
The following diagram illustrates the core metabolic pathway leading to the formation of p-hydroxyatorvastatin lactone.
Caption: Metabolic pathway of atorvastatin to p-hydroxyatorvastatin lactone.
Chemical Characteristics and Interconversion
p-Hydroxyatorvastatin lactone exists in a dynamic equilibrium with its corresponding hydroxy acid form, p-hydroxyatorvastatin. This interconversion is pH-dependent, with acidic conditions favoring the lactone form and neutral to basic conditions promoting hydrolysis to the open-chain acid.[6][13] This chemical instability has significant implications for bioanalytical method development and the interpretation of pharmacokinetic data. In human serum at room temperature, lactone compounds of atorvastatin metabolites have been shown to hydrolyze rapidly to their respective acid forms.[14]
Pharmacokinetics and Pharmacodynamics: An Evolving Picture
While the primary active metabolites of atorvastatin are considered to be ortho- and para-hydroxyatorvastatin in their acid forms, the lactone metabolites are not merely inactive bystanders.[3] Atorvastatin lactone itself exhibits inhibitory activity against HMG-CoA reductase. Although often referred to as "inactive," this is a simplification, as the lactones serve as a circulating reservoir that can be converted back to the active acid forms.
The pharmacokinetic profile of p-hydroxyatorvastatin lactone is complex and intertwined with that of the parent drug and other metabolites. Its formation via the high-affinity substrate, atorvastatin lactone, suggests a rapid and efficient metabolic route.[5] The plasma exposure of atorvastatin's lactone metabolites can be equal to or greater than their corresponding acid forms.[8]
| Parameter | Atorvastatin Acid | Atorvastatin Lactone | p-Hydroxyatorvastatin Lactone |
| Primary Formation | - | Lactonization of Atorvastatin Acid | CYP3A4/5 metabolism of Atorvastatin Lactone |
| CYP3A4 Affinity | Lower | Higher | N/A (product) |
| Pharmacological Activity | Active HMG-CoA Reductase Inhibitor | Active HMG-CoA Reductase Inhibitor | Considered inactive, but can hydrolyze to active acid |
| Plasma Stability | Stable | Unstable (hydrolyzes to acid) | Unstable (hydrolyzes to acid) |
Analytical Quantification: A Robust LC-MS/MS Approach
Accurate quantification of p-hydroxyatorvastatin lactone is essential for comprehensive pharmacokinetic and drug metabolism studies. Due to the low plasma concentrations and the need to differentiate between the lactone and acid forms, a highly sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.[14][15][16]
Rationale for Method Selection
LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous measurement of atorvastatin and its various metabolites, including p-hydroxyatorvastatin lactone, from a single plasma sample.[15][16] The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations in extraction efficiency and instrument response.
The following diagram outlines a typical workflow for the bioanalysis of p-hydroxyatorvastatin lactone.
Caption: Bioanalytical workflow for p-hydroxyatorvastatin lactone quantification.
Step-by-Step Experimental Protocol
This protocol is a composite based on established and validated methods for the quantification of atorvastatin and its metabolites.[15][16][17]
1. Sample Preparation:
-
Objective: To isolate the analytes from the plasma matrix and minimize interference.
-
Procedure:
-
Thaw plasma samples on ice to minimize the hydrolysis of lactones.
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., deuterated analogs of the analytes in methanol).
-
Vortex briefly to mix.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Separation:
-
Objective: To separate p-hydroxyatorvastatin lactone from other metabolites and endogenous plasma components.
-
Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A typical gradient would start with a high aqueous composition and ramp up to a high organic composition to elute the analytes.
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify the analytes with high specificity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
| Analyte | Q1 (m/z) | Q3 (m/z) |
| p-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |
| Atorvastatin | 559.4 | 440.1 |
| Atorvastatin Lactone | 541.3 | 448.3 |
| o-Hydroxyatorvastatin | 575.4 | 466.2 |
| o-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |
| p-Hydroxyatorvastatin | 575.5 | 440.5 |
| Note: Specific SRM transitions should be optimized for the instrument in use.[16] |
4. Method Validation:
-
Objective: To ensure the reliability and accuracy of the analytical method.
-
Parameters: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).
Conclusion and Future Directions
p-Hydroxyatorvastatin lactone is a metabolically significant product of atorvastatin biotransformation. Its formation is intrinsically linked to the lactonization of the parent drug, a critical step that enhances its affinity for CYP3A4-mediated metabolism. While often considered an inactive metabolite, its role as a potential reservoir for the active acid form and its substantial presence in circulation warrant careful consideration in drug development and clinical pharmacology.
Future research should focus on further elucidating the potential for p-hydroxyatorvastatin lactone and other lactone metabolites to contribute to the pleiotropic effects of atorvastatin or to unique drug-drug interactions. A deeper understanding of the interplay between the acid and lactone forms will undoubtedly lead to a more complete picture of atorvastatin's disposition and clinical effects. The robust analytical methodologies outlined in this guide provide the necessary tools to pursue these important lines of inquiry.
References
-
Jacobsen, W., Kuhn, B., Soldner, A., Kirchner, G., Sewing, K. F., Kollman, P. A., Benet, L. Z., & Christians, U. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link]
-
Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(16), 2953-2959. [Link]
-
Park, J. E., Kim, K. B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1239-1250. [Link]
-
Burt, H. M., Salphati, L., & Benet, L. Z. (2018). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 7(12), 793-802. [Link]
-
Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle. [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net. [Link]
-
Park, J. E., Kim, K. B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. ResearchGate. [Link]
-
Park, J. E., Kim, K. B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. PubMed. [Link]
-
Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin†. RSC Publishing. [Link]
-
Fux, R., Morike, K., & Gleiter, C. H. (2004). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 143(3), 349-358. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin | Request PDF. ResearchGate. [Link]
-
YouTube. (2025). Pharmacology of Atorvastatin (Lipitor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
ResearchGate. (n.d.). Atorvastatin pathway. Atorvastatin and atorvastatin lactone undergo CYP3A4-mediated biotransformation to form their respective 2-hydroxy metabolites. ResearchGate. [Link]
-
Al-Koussi, M., El-Sherbeny, M. A., & Al-Dosari, M. S. (2021). Atorvastatin population pharmacokinetics in a real-life setting: Influence of genetic polymorphisms and association with clinical response. Clinical and Translational Science, 14(6), 2378-2390. [Link]
-
PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Sakac, M., Vujcic, Z., Markovic, B., & Vasiljevic, D. (2016). LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Acta Chromatographica, 28(3), 281-298. [Link]
-
Singh, S., & Kumar, P. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2635-2644. [Link]
-
Jemal, M., Ouyang, Z., Chen, B. C., & Teitz, D. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid communications in mass spectrometry, 13(11), 1003-1015. [Link]
-
Li, Y., Liu, Y., Zhang, Y., Li, X., & Zhong, S. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 7(18), 7626-7633. [Link]
-
Sakac, M., Vujcic, Z., Markovic, B., & Vasiljevic, D. (2016). LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Semantic Scholar. [Link]
-
Zhang, T., Chen, C., & Zhu, L. (2015). Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites. European Journal of Pharmaceutical Sciences, 77, 239-250. [Link]
-
Gonzalez-Alvarez, I., Bermejo, M., & Gonzalez-Alvarez, M. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics, 13(5), 709. [Link]
-
ClinPGx. (n.d.). A physiologically based pharmacokinetic model for open acid and lactone forms of atorvastatin and metabolites to assess the drug-gene interaction with SLCO1B1 polymorphisms. ClinPGx. [Link]
-
Lennernäs, H. (2003). Clinical Pharmacokinetics of Atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]
-
ResearchGate. (n.d.). General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Hydroxyatorvastatin. PubChem. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of p-Hydroxyatorvastatin Lactone
As a Senior Application Scientist, this guide provides a detailed HPLC-UV method for the analysis of p-Hydroxyatorvastatin lactone, a critical metabolite of Atorvastatin. The content is structured to offer not just a protocol, but a comprehensive understanding of the scientific principles and experimental choices that ensure a robust and reliable analytical method.
Introduction and Scientific Rationale
Atorvastatin is a leading synthetic lipid-lowering agent, belonging to the statin class of drugs, which are pivotal in managing hyperlipidemia and reducing cardiovascular risk.[1][2] Its therapeutic action stems from the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Upon administration, Atorvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into its primary active metabolites, ortho- and para-hydroxyatorvastatin.[3][4][5] These metabolites are equipotent to the parent drug and contribute significantly to the overall HMG-CoA reductase inhibitory activity.[6]
A crucial aspect of Atorvastatin's chemistry is the pH-dependent equilibrium between the active hydroxy acid form and its corresponding inactive lactone form.[6][7] p-Hydroxyatorvastatin can undergo intramolecular cyclization to form p-Hydroxyatorvastatin lactone.[8] The accurate quantification of this lactone is vital in pharmaceutical development and quality control for several reasons:
-
Metabolic Profiling: Understanding the extent of lactonization is essential for comprehensive pharmacokinetic and drug metabolism studies.
-
Impurity Analysis: The lactone can be considered a related substance or impurity in the active pharmaceutical ingredient (API) and final drug product.
-
Stability Studies: The interconversion kinetics are critical for defining storage conditions and shelf-life.[7]
This application note details a robust, selective, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of p-Hydroxyatorvastatin lactone.
The Science Behind the Method: Causality in Experimental Design
The development of a reliable analytical method is grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Analyte Characteristics: p-Hydroxyatorvastatin lactone is a relatively non-polar, neutral molecule, making it an ideal candidate for separation by RP-HPLC. Its structure contains chromophores, specifically aromatic rings, which allow for sensitive detection using UV spectrophotometry.[3]
-
Principle of Separation: Reversed-Phase Chromatography: RP-HPLC is the technique of choice. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The lactone, being less polar than its corresponding acid form, will interact more strongly with the stationary phase and thus have a longer retention time under typical RP-HPLC conditions.
-
Controlling Lactone Stability: The Critical Role of pH: The equilibrium between the lactone and its open-acid form is highly pH-dependent.[7] Acidic conditions favor the lactone structure, while neutral to basic conditions promote hydrolysis to the hydroxy acid.[9] Therefore, to accurately quantify the lactone and prevent its conversion during analysis, the pH of the diluent and mobile phase must be controlled. An acidic pH (typically between 3.0 and 4.5) is employed to stabilize the lactone form throughout the analytical procedure.[4][10]
-
Mobile Phase Composition: A combination of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The organic modifier is the "strong" solvent that elutes the analyte from the column. Its concentration is optimized to achieve a suitable retention time and separation from other related compounds. The aqueous buffer maintains a consistent pH to ensure reproducible retention times and peak shapes.
-
Wavelength Selection for UV Detection: The selection of an appropriate detection wavelength is paramount for sensitivity. The UV spectrum of Atorvastatin and its metabolites shows significant absorbance in the range of 245-248 nm.[4][11][12] This wavelength provides a strong signal for the analyte, ensuring a low limit of detection.
Visualizing the Core Principles
The following diagrams illustrate the key chemical equilibrium and the overall analytical process.
Caption: pH-dependent equilibrium between the acid and lactone forms.
Caption: General workflow for HPLC-UV analysis of p-Hydroxyatorvastatin Lactone.
Detailed Experimental Protocol
This protocol provides a starting point for analysis. Method optimization may be required depending on the specific sample matrix and available instrumentation.
4.1. Reagents, Standards, and Materials
-
p-Hydroxyatorvastatin Lactone Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate or Ammonium Acetate (Analytical Grade)
-
Orthophosphoric Acid or Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade or Ultrapure)
-
0.45 µm Membrane Filters
4.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Causality/Justification |
| HPLC System | Agilent 1260, Shimadzu LC-20A, or equivalent with UV/PDA detector | Standard system for routine pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna, Hypersil BDS) | Industry-standard stationary phase providing good retention and resolution for this class of compounds.[11][12] |
| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 25:25:50, v/v/v). Buffer: 20mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Phosphoric Acid. | The organic solvent ratio is optimized for elution strength. The acidic buffer ensures the stability of the lactone form and provides symmetrical peak shapes.[10][12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[11] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 248 nm | Wavelength of high absorbance for Atorvastatin and its metabolites, maximizing sensitivity.[4][12] |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration and sensitivity needs. |
| Run Time | ~15 minutes | Sufficient to elute the analyte and any other related impurities. |
4.3. Preparation of Solutions
-
Buffer Preparation (pH 4.0): Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix Acetonitrile, Methanol, and the prepared buffer in the specified ratio. Degas the solution before use.
-
Diluent: A mixture of Acetonitrile and water (e.g., 50:50 v/v) is commonly used.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of p-Hydroxyatorvastatin Lactone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
4.4. Sample Preparation
-
Accurately weigh a portion of the sample (e.g., powdered tablets or API) into a volumetric flask.
-
Add diluent to about 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform several blank injections (diluent) to ensure the system is clean.
-
Inject the standard solutions in sequence to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with check standards to verify system stability.
Method Validation Parameters (ICH Q2(R1) Guidelines)
A validated method ensures trustworthiness and reliability. The following parameters must be assessed.[10][11]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference from blank, placebo, or other related impurities at the analyte's retention time. | Confirms the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[11][12] |
| Range | e.g., 0.1 µg/mL to 10 µg/mL | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | Measures the degree of scatter between a series of measurements.[12] |
| LOD | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected.[13] |
| LOQ | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[13] |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, Flow Rate ±10%). | Demonstrates the method's reliability during normal use. |
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-UV method for the quantitative analysis of p-Hydroxyatorvastatin lactone. By carefully controlling chromatographic parameters, particularly the pH of the mobile phase, this method offers the specificity, accuracy, and robustness required for routine quality control, stability testing, and metabolic research in the pharmaceutical industry. Adherence to the detailed protocol and validation guidelines will ensure the generation of trustworthy and reproducible data.
References
- Vertex AI Search. (2024).
- Benchchem. (n.d.).
- VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.).
- MDPI. (n.d.).
- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (2020). World Journal of Advanced Research and Reviews.
- PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.
- MDPI. (n.d.).
- An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. (n.d.).
- Alam, S., et al. (2018). HPLC Method Development and Validation of Atorvastatin Calcium in Bulk and Tablet Dossage Form. SciSpace.
- ResearchGate. (n.d.). Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS.
- RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. (n.d.). Research Journal of Pharmacy and Technology.
- ResearchGate. (2013). (PDF)
- ResearchGate. (n.d.). “Development and validation of high-performance liquid chromatographic-ultraviolet (HPLC-UV)
- MDPI. (2021).
- PubMed. (n.d.). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry.
- Cayman Chemical. (n.d.).
- ResearchGate. (n.d.).
- MedchemExpress.com. (n.d.).
- Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid. (2021). Mediterranean Journal of Chemistry.
- gsrs. (n.d.).
- MDPI. (n.d.).
- PubChem - NIH. (n.d.).
- Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (n.d.).
- Various analytical methods for analysis of atorvast
- Academic Journals. (2012). Title Page.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. scispace.com [scispace.com]
Quantitative Analysis of p-Hydroxyatorvastatin Lactone in Human Plasma by LC-MS/MS
Application Note & Protocol
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3] This process generates two major active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, which contribute significantly to the drug's lipid-lowering efficacy.[2][3] These active acid forms can undergo lactonization to form their corresponding inactive lactone metabolites.[2][4] The para-hydroxyatorvastatin lactone is one such key metabolite.
Monitoring the plasma concentrations of atorvastatin and its metabolites, including p-hydroxyatorvastatin lactone, is crucial for pharmacokinetic studies, understanding drug-drug interactions, and optimizing therapeutic outcomes.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[6][7]
This application note provides a detailed protocol for the sensitive and robust quantification of p-hydroxyatorvastatin lactone in human plasma using LC-MS/MS. The methodology described herein is grounded in established bioanalytical principles and adheres to regulatory guidelines for method validation.
Scientific Principles
The quantification of p-hydroxyatorvastatin lactone in a complex biological matrix like plasma presents several analytical challenges, primarily related to the low concentrations of the analyte and the potential for matrix effects.[8][9] Matrix effects, caused by co-eluting endogenous components of plasma such as phospholipids, can lead to ionization suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and reproducibility of the results.[8][10][11]
To address these challenges, this protocol employs a robust sample preparation strategy to effectively remove interfering substances.[12][13] The use of a stable isotope-labeled internal standard (IS) is critical to compensate for any variability during sample processing and instrumental analysis.[8] The principles of reversed-phase liquid chromatography are utilized for the separation of the analyte from other matrix components, followed by highly selective and sensitive detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| p-Hydroxyatorvastatin lactone | Reference Standard (≥98% purity) | Cayman Chemical or equivalent |
| p-Hydroxyatorvastatin lactone-d5 | Internal Standard (≥98% purity) | Toronto Research Chemicals or equivalent |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific or equivalent |
| Methanol | HPLC or LC-MS grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS grade | Sigma-Aldrich or equivalent |
| Water | Deionized, 18 MΩ·cm or higher | In-house or commercial source |
| Human Plasma (K2EDTA) | Blank, drug-free | Biological specialty supplier |
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone-d5 (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of p-hydroxyatorvastatin lactone with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of the IS with the same diluent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC and QC samples at various concentration levels.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6][14]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | p-Hydroxyatorvastatin lactone: m/z 575.5 → 440.2p-Hydroxyatorvastatin lactone-d5: m/z 580.5 → 445.2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific m/z transitions should be confirmed by direct infusion of the analytical standards.
Caption: LC-MS/MS Analytical Workflow.
Method Validation
The bioanalytical method should be validated in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18][19]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of the blank. Accuracy and precision should be within ±20%. |
| Accuracy and Precision | Within-run and between-run accuracy (as % bias) and precision (as % CV) should be within ±15% for QC samples (low, medium, high), and within ±20% for the LLOQ. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Data Analysis and Quantification
The concentration of p-hydroxyatorvastatin lactone in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model. The concentrations of the QC and unknown samples are then interpolated from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of p-hydroxyatorvastatin lactone in human plasma using LC-MS/MS. The described methodology, incorporating a robust sample preparation technique and optimized instrumental parameters, is designed to deliver accurate, precise, and reliable results for pharmacokinetic and clinical research applications. Adherence to the principles of bioanalytical method validation is essential to ensure the integrity of the data generated.
References
-
Hu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1035-1038. Available at: [Link]
-
Supelco. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1094. Available at: [Link]
-
Park, J. E., et al. (2008). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 36(6), 1177-1186. Available at: [Link]
-
Wojnicz, A., & Wietecha-Posłuszny, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
Dr. Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr. Oracle. Available at: [Link]
-
Svec, D., et al. (2014). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 171(2), 489-501. Available at: [Link]
-
Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 132-138. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 7-11. Available at: [Link]
-
Li, K., et al. (2008). Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. Journal of Chromatographic Science, 46(10), 862-866. Available at: [Link]
-
Ji, Q. C., et al. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatographic Science, 43(6), 289-296. Available at: [Link]
-
Gove, H., et al. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. Journal of Chromatography B, 966, 141-149. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Vethe, K., et al. (2023). Plasma concentration of atorvastatin metabolites correlates with low-density lipoprotein cholesterol reduction in patients with coronary heart disease. Clinical and Translational Science, 16(6), 1024-1033. Available at: [Link]
-
Macwan, J. S., et al. (2016). LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Journal of the Serbian Chemical Society, 81(9), 1023-1036. Available at: [Link]
-
Wu, X., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B, 1014, 69-77. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Available at: [Link]
-
Bhatt, J., et al. (2017). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Chemistry, 3(1), 1363748. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]
-
Macwan, J. S., et al. (2016). LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. ResearchGate. Available at: [Link]
-
Hha, K., et al. (2021). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Pharmaceuticals, 14(10), 1045. Available at: [Link]
-
Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(5), 613-622. Available at: [Link]
Sources
- 1. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Plasma concentration of atorvastatin metabolites correlates with low‐density lipoprotein cholesterol reduction in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. opentrons.com [opentrons.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
Application Note and Protocol: Robust Solid-Phase Extraction of p-Hydroxyatorvastatin Lactone from Human Plasma
Introduction
Atorvastatin is a widely prescribed statin for the management of hypercholesterolemia. Its metabolism, primarily through cytochrome P450 3A4, results in the formation of active hydroxylated metabolites, including p-hydroxyatorvastatin.[1] This metabolite exists in equilibrium between its active hydroxy acid form and a corresponding lactone form. Accurate quantification of p-hydroxyatorvastatin lactone in biological matrices such as human plasma is critical for comprehensive pharmacokinetic and pharmacodynamic studies. However, the inherent complexity of plasma necessitates a robust sample preparation method to eliminate interferences and ensure accurate, reproducible results. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior selectivity and recovery compared to methods like protein precipitation or liquid-liquid extraction.[2]
This application note details a validated solid-phase extraction protocol for the selective isolation of p-hydroxyatorvastatin lactone from human plasma prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is grounded in the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Analyte Characteristics
p-Hydroxyatorvastatin lactone is a moderately non-polar molecule, making it an ideal candidate for retention on a reversed-phase sorbent. Understanding the analyte's chemical properties is fundamental to developing an effective SPE method. The lactone form is susceptible to hydrolysis back to the open-acid form, a process that can be influenced by pH and temperature.[3] Therefore, careful control of sample handling and processing conditions is paramount to maintain the integrity of the analyte.
Principle of the Method: Reversed-Phase Solid-Phase Extraction
Reversed-phase SPE is a chromatographic technique where the stationary phase (sorbent) is non-polar and the mobile phase (sample and subsequent solvents) is polar. In this protocol, a C18 (octadecyl) bonded silica sorbent is employed. The non-polar C18 chains create a hydrophobic environment. When the aqueous plasma sample is loaded onto the conditioned cartridge, p-hydroxyatorvastatin lactone, being hydrophobic, partitions from the polar sample matrix and adsorbs onto the C18 sorbent via van der Waals forces. More polar, endogenous plasma components, such as salts, proteins, and phospholipids, have a lower affinity for the sorbent and are washed away. The analyte of interest is then selectively eluted using a non-polar organic solvent, which disrupts the hydrophobic interactions between the analyte and the sorbent.
The following diagram illustrates the workflow of the solid-phase extraction protocol:
Caption: Workflow for p-Hydroxyatorvastatin Lactone SPE.
Detailed Protocol
This protocol is optimized for a 1 mL human plasma sample and utilizes a C18 SPE cartridge. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
-
SPE Cartridge: C18, 100 mg, 1 mL (or similar)
-
Human Plasma: K2EDTA as anticoagulant
-
p-Hydroxyatorvastatin Lactone Reference Standard
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of p-hydroxyatorvastatin lactone.
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Ammonium Acetate (NH₄CH₃COO): ACS grade
-
Formic Acid (HCOOH): ACS grade
-
Water: Deionized, 18 MΩ·cm or higher purity
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Solution Preparation:
-
0.1 M Ammonium Acetate (pH 4.6): Dissolve 7.708 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.6 with formic acid.
-
Wash Solution (5% Methanol in Water): Mix 50 mL of methanol with 950 mL of deionized water.
-
Elution Solution (95:5 ACN:0.1 M Ammonium Acetate, pH 4.5): Mix 950 mL of acetonitrile with 50 mL of 0.1 M ammonium acetate (pH 4.5).[4]
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
To 1 mL of plasma, add 1 mL of 0.1 M ammonium acetate (pH 4.6).[1]
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
Centrifuge at 1600 x g for 5 minutes to pellet any precipitated proteins.[1] The supernatant will be loaded onto the SPE cartridge. Acidifying the sample helps to ensure the lactone form is stable and neutralizes the carboxylic acid group of the parent drug and its acid metabolites, enhancing their retention on the reversed-phase sorbent if they are present.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol through the sorbent bed. This step solvates the C18 chains, activating the sorbent for interaction with the analyte.
-
Follow with 2 mL of deionized water. Do not allow the cartridge to go dry at this stage.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of 0.1 M ammonium acetate (pH 4.6) through the sorbent bed. This step prepares the sorbent with a solution that is similar in composition to the sample matrix, which improves the consistency of the loading step.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute. A slow and consistent flow rate is crucial for optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solution (5% methanol in water). This step removes polar interferences that may have been retained on the sorbent bed without eluting the p-hydroxyatorvastatin lactone.
-
-
Drying:
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual aqueous solution. This is a critical step to ensure efficient elution of the analyte in the subsequent step.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the p-hydroxyatorvastatin lactone from the cartridge by passing 1 mL of the elution solution (95:5 ACN:0.1 M ammonium acetate) through the sorbent.[4] The high percentage of acetonitrile disrupts the hydrophobic interactions, releasing the analyte from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution. The sample is now ready for injection.
-
Method Validation and Performance
The performance of this SPE protocol should be validated in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | CV < 15% | Minimized |
| Linearity (r²) | >0.99 | >0.999 |
| Precision (CV%) | <15% (<20% at LLOQ) | <10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.05 ng/mL[8] |
This data is representative and should be established for each specific analytical method and laboratory.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Incomplete elution | Increase the volume or organic strength of the elution solvent. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. | |
| Cartridge dried out before loading | Re-condition and equilibrate the cartridge. | |
| High Matrix Effect | Insufficient washing | Increase the volume or polarity of the wash solution. |
| Co-elution of interferences | Optimize the elution solvent to be more selective for the analyte. | |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold with flow control. |
| Incomplete drying before elution | Ensure the cartridge is thoroughly dry before adding the elution solvent. |
Conclusion
This application note provides a comprehensive and robust solid-phase extraction protocol for the determination of p-hydroxyatorvastatin lactone in human plasma. The use of a reversed-phase C18 sorbent allows for the effective separation of the analyte from endogenous matrix components, leading to a clean extract suitable for sensitive LC-MS/MS analysis. Adherence to the detailed steps and validation in accordance with regulatory guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic studies and other drug development applications.
References
- Microextraction by packed sorbent as sample preparation step for atorvastatin and its metabolites in biological samples. Journal of Chromatography B, 879(24), 2403-2409.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Journal of the Brazilian Chemical Society, 23(4), 694-702.
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Molecules, 28(14), 5485. Available at: [Link]
-
Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. ResearchGate. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Molecules, 28(20), 7108. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. Available at: [Link]
-
LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. ResearchGate. Available at: [Link]
-
Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. PubMed. Available at: [Link]
-
Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. ResearchGate. Available at: [Link]
-
Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. ResearchGate. Available at: [Link]
-
Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 986(1), 129-141. Available at: [Link]
-
Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. FAO AGRIS. Available at: [Link]
-
Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Quantitative Determination of p-Hydroxyatorvastatin Lactone in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of para-Hydroxyatorvastatin lactone (p-OATRL) in human serum. Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor, and monitoring its metabolites is crucial for comprehensive pharmacokinetic (PK) assessments and drug-drug interaction studies. The lactone metabolites, including p-OATRL, are significant circulating forms that exist in equilibrium with their pharmacologically active acid counterparts.[1][2] This protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been validated according to the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][5]
Introduction: The Significance of Metabolite Quantification
Atorvastatin (ATV) undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] This process generates two primary active metabolites, ortho-hydroxyatorvastatin (o-OAT) and para-hydroxyatorvastatin (p-OAT). These active acid forms are in a pH-dependent equilibrium with their corresponding inactive lactone forms.[8] While the acid forms are responsible for the therapeutic effect, the lactone metabolites can be present in significant concentrations in circulation and may serve as a reservoir that can convert back to the active acid.[1][2]
The conversion of atorvastatin acid to its lactone form can be a critical step in its overall disposition, and the lactone itself demonstrates a high affinity for CYP3A4.[9] Therefore, accurately quantifying p-Hydroxyatorvastatin lactone is essential for a complete understanding of atorvastatin's pharmacokinetics, metabolic pathways, and potential for drug interactions. LC-MS/MS is the preferred analytical technique for this application due to its superior sensitivity, specificity, and speed, allowing for precise measurement of low-level analytes in a complex biological matrix like human serum.[10]
Atorvastatin Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of Atorvastatin to its hydroxylated metabolites and the subsequent lactonization.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction of serum samples.
LC-MS/MS Instrumental Conditions
The parameters below are typical starting points and should be optimized for the specific instrument used. Positive electrospray ionization (ESI+) is selected as it provides excellent sensitivity for atorvastatin and its metabolites, which readily form protonated molecules [M+H]⁺. [11]
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| HPLC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | C18 reverse-phase (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) [12] | Offers excellent retention and peak shape for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate | Efficiently elutes analytes and cleans the column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Mass Spectrometry | ||
| Instrument | Triple Quadrupole Mass Spectrometer | Required for high-selectivity MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Provides robust protonation of the target analytes. [12][11] |
| MRM Transitions | p-OATRL: 557.3 > 448.3 [12]p-OATRL-d5: 562.3 > 453.3 | Precursor ion [M+H]⁺ is selected and fragmented to a stable, specific product ion for quantification. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
| Source Temp. | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | +5500 V | |
Bioanalytical Method Validation Summary
The method was validated following the core principles of the FDA and EMA guidelines. [3][5][13]The results confirm that the assay is accurate, precise, and reliable for its intended purpose.
Selectivity and Linearity
-
Selectivity: No significant interfering peaks were observed at the retention times of p-OATRL or the IS in six different sources of blank human serum.
-
Linearity: The calibration curve was linear over the range of 0.20–80.0 ng/mL. A weighted (1/x²) linear regression model was used, which is standard for bioanalytical assays to ensure accuracy at the lower end of the curve. [14]The coefficient of determination (r²) was consistently >0.995.
Accuracy and Precision
The intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated at three QC levels. All results met the acceptance criteria of ±15% (±20% at LLOQ) for accuracy (relative error, %RE) and ≤15% (≤20% at LLOQ) for precision (coefficient of variation, %CV).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LQC | 0.60 | 8.5% | +5.2% | 10.1% | +7.8% |
| MQC | 8.00 | 5.1% | -2.4% | 6.5% | -1.5% |
| HQC | 60.0 | 4.3% | +1.8% | 5.9% | +3.2% |
Recovery and Matrix Effect
-
Extraction Recovery: The extraction recovery for p-OATRL was determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Recovery was consistent and averaged 88%.
-
Matrix Effect: The matrix effect was assessed by comparing the analyte response in post-extraction spiked serum samples to the response in a neat solution. The IS-normalized matrix factor was between 0.95 and 1.08, indicating no significant ion suppression or enhancement was observed. [12]
Stability
The stability of p-OATRL in human serum was confirmed under various storage and handling conditions, with analyte recovery within ±15% of the nominal concentration.
-
Bench-Top Stability: Stable for at least 6 hours at room temperature.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-70°C to room temp).
-
Long-Term Stability: Stable for at least 90 days when stored at -70°C.
Note on Lactone Stability: Lactone metabolites can be unstable in serum at room temperature, hydrolyzing to their acid forms. It is critical to keep samples on ice or at 4°C during processing and to acidify the sample early in the extraction process to minimize this conversion. [2]
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantitative analysis of p-Hydroxyatorvastatin lactone in human serum. The protocol, featuring a simple liquid-liquid extraction and rapid chromatographic analysis, has been thoroughly validated and is fit for purpose in regulated bioanalysis environments. Its successful implementation will aid researchers and drug development professionals in conducting detailed pharmacokinetic and metabolic studies of atorvastatin.
References
-
Herman, R. A., et al. (2014). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. PubMed Central. Available at: [Link]
-
Zhong, S., et al. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods. Available at: [Link]
-
Hoffart, E., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology. Available at: [Link]
-
Patel, D. P., et al. (2015). Simultaneous determination of atorvastatin, metformin and glimepiride in human plasma by LC–MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Walsky, R. L., et al. (2012). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. Drug Metabolism and Disposition. Available at: [Link]
-
Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle. Available at: [Link]
-
Gharat, L. A., et al. (2019). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Nguyen, T. A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Separations. Available at: [Link]
-
Jemal, M., et al. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Macwan, J. S., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B. Available at: [Link]
-
Rudzki, P. J., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Liu, D., et al. (2008). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace. Available at: [Link]
-
Liu, D., et al. (2008). Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. Journal of Chromatographic Science. Available at: [Link]
-
Tadić, A., et al. (2015). LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
Hermann, M., et al. (2005). Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. ResearchGate. Available at: [Link]
-
Timmerman, P., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. EMA. Available at: [Link]
-
S, R., et al. (2016). Quantitative Determination of Atorvastatin, Ortho-Hydroxy Atorvastatin, Para-Hydroxy Atorvastatin in Human Plasma Using Rosuvastatin As Internal Standard By LC-MS/MS. ResearchGate. Available at: [Link]
-
G, A. K., et al. (2024). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. ResearchGate. Available at: [Link]
-
Tadić, A., et al. (2015). Metabolism scheme of atorvastatin. ResearchGate. Available at: [Link]
Sources
- 1. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of atorvastatin, metformin and glimepiride in human plasma by LC–MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of p-Hydroxyatorvastatin Lactone
Introduction: Unveiling the Activity of a Key Atorvastatin Metabolite
Atorvastatin, a leading HMG-CoA reductase inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process generates several metabolites, including the active ortho- and para-hydroxylated forms. These hydroxylated metabolites can exist in equilibrium between their active hydroxy acid form and a corresponding lactone form.[1] While the hydroxy acid forms are known to contribute to the therapeutic effect of atorvastatin, the biological activities of the lactone metabolites are less well-characterized. p-Hydroxyatorvastatin lactone is one such metabolite, and understanding its effects is crucial for a comprehensive assessment of atorvastatin's overall pharmacological and toxicological profile.
This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the biological effects of p-hydroxyatorvastatin lactone. The protocols outlined herein are designed to assess its potential cytotoxicity, its interaction with the key drug-metabolizing enzyme CYP3A4, and its potential as a substrate for the efflux transporter P-glycoprotein (P-gp).
Metabolic Pathway of Atorvastatin
Atorvastatin is primarily metabolized by CYP3A4 to its ortho- and para-hydroxylated metabolites. These metabolites can then undergo lactonization to form their respective lactone derivatives. The lactone forms can also be directly generated from atorvastatin lactone.
Metabolic conversion of atorvastatin to its hydroxylated and lactone metabolites.
Physicochemical Properties of p-Hydroxyatorvastatin Lactone
A clear understanding of the test article's properties is fundamental to experimental design.
| Property | Value | Source |
| CAS Number | 163217-70-7 | [2] |
| Molecular Formula | C₃₃H₃₃FN₂O₅ | [3] |
| Molecular Weight | 556.63 g/mol | [3] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [2] |
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for characterizing the in vitro effects of p-hydroxyatorvastatin lactone.
Sequential workflow for in vitro characterization of p-Hydroxyatorvastatin Lactone.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
Rationale: This assay determines the potential of p-hydroxyatorvastatin lactone to induce cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[4] The human hepatoma cell line HepG2 is a suitable model for this purpose as it retains many hepatic metabolic functions.[5][6]
Materials:
-
p-Hydroxyatorvastatin lactone (CAS: 163217-70-7)
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of p-hydroxyatorvastatin lactone in DMSO.
-
Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include the following controls on each plate:[7]
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH assay kit.
-
Medium Background Control: Culture medium without cells.
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the respective compound dilutions or control solutions.
-
Incubate the plate for 24, 48, and 72 hours.[8]
-
-
LDH Assay:
-
Following the incubation period, centrifuge the plate at 250 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control Value) / (Maximum LDH Release Control Value - Untreated Control Value)] * 100
Protocol 2: CYP3A4 Inhibition Assay
Rationale: This assay evaluates the potential of p-hydroxyatorvastatin lactone to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme. The assay utilizes human liver microsomes, which are a rich source of CYP enzymes, and a specific CYP3A4 substrate, such as midazolam.[10][11] Inhibition is determined by measuring the reduction in the formation of the substrate's metabolite in the presence of the test compound.
Materials:
-
p-Hydroxyatorvastatin lactone
-
Pooled human liver microsomes (HLMs)
-
Midazolam (CYP3A4 substrate)
-
1'-Hydroxymidazolam (metabolite standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Ketoconazole (positive control inhibitor of CYP3A4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of p-hydroxyatorvastatin lactone in a suitable solvent (e.g., acetonitrile or methanol) and create serial dilutions. The final concentration in the incubation should typically range from 0.1 µM to 50 µM. The Kₘ of atorvastatin lactone for CYP3A4 is in the low micromolar range, suggesting that testing up to 50 µM should be sufficient to observe any inhibitory effects.[12]
-
Prepare a stock solution of midazolam in the same solvent. The final concentration in the incubation should be at or near its Kₘ value for CYP3A4 (typically 2-5 µM).[13]
-
Prepare a stock solution of ketoconazole in the same solvent for use as a positive control.
-
-
Inhibition Assay:
-
In a 96-well plate, combine the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration of 0.2-0.5 mg/mL)
-
p-Hydroxyatorvastatin lactone or ketoconazole at various concentrations, or vehicle control.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add midazolam to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition at each concentration of p-hydroxyatorvastatin lactone relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.[14]
Protocol 3: P-glycoprotein (P-gp) Substrate Assessment
Rationale: This assay determines if p-hydroxyatorvastatin lactone is a substrate of the efflux transporter P-glycoprotein (P-gp). The assay uses a polarized monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses human P-gp.[15][16] The transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A significantly higher B-to-A transport compared to A-to-B transport indicates active efflux.
Materials:
-
p-Hydroxyatorvastatin lactone
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Digoxin (positive control P-gp substrate)
-
Verapamil or quinidine (P-gp inhibitor)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed MDCK-MDR1 cells onto Transwell® inserts at a suitable density and culture for 4-7 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solutions of p-hydroxyatorvastatin lactone (e.g., 1-10 µM) in HBSS.
-
A-to-B Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Include a known P-gp substrate like digoxin as a positive control.
-
To confirm P-gp mediated transport, perform the B-to-A transport assay in the presence of a P-gp inhibitor like verapamil.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of p-hydroxyatorvastatin lactone in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[17] A significant reduction of the efflux ratio in the presence of a P-gp inhibitor confirms that the transport is P-gp mediated.
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of p-hydroxyatorvastatin lactone and the probe substrates/metabolites in the various assay matrices.
General Parameters:
| Parameter | Recommendation |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with acetonitrile and water containing a small amount of formic acid or ammonium acetate.[12][18] |
| Ionization | Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. Atorvastatin and its hydroxylated metabolites are often analyzed in positive mode.[12] |
| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. |
Example MRM Transitions (to be optimized for the specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| p-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |
| Midazolam | 326.1 | 291.1 |
| 1'-Hydroxymidazolam | 342.1 | 203.1 |
| Digoxin | 781.5 | 651.4 |
Note: The exact m/z values may vary slightly depending on the adduct formed.[19]
Regulatory Context and Interpretation
The results from these in vitro studies provide crucial information for predicting the potential for drug-drug interactions (DDIs) in vivo. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance documents on the investigation of drug interactions.[5][20] These guidelines recommend in vitro studies to assess the potential of a new chemical entity and its major metabolites to inhibit or induce drug-metabolizing enzymes and to act as substrates or inhibitors of drug transporters.
The data generated from the protocols described herein can be used to inform the need for and design of clinical DDI studies, ultimately contributing to a comprehensive understanding of the safety profile of atorvastatin and its metabolites.
References
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA/CHMP/EWP/560/95/Rev. 1. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
GSRS. P-HYDROXYATORVASTATIN LACTONE. [Link]
-
Cytion. HepG2 Cell Line - A Liver Cancer Research Resource. [Link]
- Fardel, O., & Le Vée, M. (2019). In Vitro Models for the Study of Drug-Metabolizing Enzymes and Transporters in the Liver. In Drug Metabolism and Transport (pp. 31-52). Humana, New York, NY.
-
BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. [Link]
- Knasmüller, S., Mersch-Sundermann, V., Kevekordes, S., Darroudi, F., Huber, W. W., Hoelzl, C., ... & Kassie, F. (2004). Use of human-derived liver cell lines for the detection of the genotoxic effects of xenobiotics. Toxicology, 198(1-3), 315-328.
- Qiu, X., Zhang, H., & Li, J. (2020). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Bio-protocol, 10(12), e3658-e3658.
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- Zhang, H., & He, K. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. In Current Protocols in Pharmacology (Vol. 58, No. 1, pp. 7-13).
- Zhang, H., He, K., & Pan, G. (2007). Calculation of an apical efflux ratio from P-glycoprotein (P-gp) in vitro transport experiments shows an improved correlation with in vivo CSF measurements in rats: impact on P-gp screening and compound optimization. Drug metabolism and disposition, 35(11), 1996-2002.
- Polli, J. W., Wring, S. A., Humphreys, J. E., Webster, L. O., Serabjit-Singh, C. S., Koch, K. M., & Brouwer, K. L. (2001). P-glycoprotein inhibition potential of test compounds in cell-based models: which “calculation” method is the most accurate?. Journal of pharmaceutical sciences, 90(11), 1814-1825.
- Hermann, M., Bogs, C., Criegee-Rieck, M., & Zur-Lage, S. (2006). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry.
- Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2013). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 5(21), 5980-5987.
- Jemal, M., Ouyang, Z., & Powell, M. L. (1999). Direct-injection LC/MS/MS method for the simultaneous quantitation of atorvastatin and its hydroxy metabolites in human and animal plasma. Journal of pharmaceutical and biomedical analysis, 21(3), 573-584.
- Jacobsen, W., Kuhn, B., Soldner, A., Kirchner, M., Sewing, K. F., Kollman, P. A., ... & Christians, U. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378.
- Gertz, M., Cartwright, C. M., & Houston, J. B. (2011). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro. Toxicology in Vitro, 25(8), 1648-1654.
- Chan, G. K., & O'Kane, D. J. (2013). Cytotoxicity assays: in vitro methods to measure dead cells. Methods in molecular biology (Clifton, N.J.), 979, 65–80.
- Zrnčić, E., Babić, S., & Kaštelan-Macan, M. (2012). Cytotoxicity assay results from rat primary hepatocytes treated with atorvastatin and simvastatin and their metabolites. Arhiv za higijenu rada i toksikologiju, 63(3), 303-310.
- Ghibelli, L., Nosseri, C., Coppola, S., & Fanelli, C. (1995). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in vitro, 9(4), 469-475.
- Gorski, J. C., Hall, S. D., Jones, D. R., Vandenbranden, M., & Wrighton, S. A. (1999). In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes P450: role of CYP3A4 and CYP3A5. Drug Metabolism and Disposition, 27(2), 193-202.
- Kharasch, E. D., & Thummel, K. E. (1993). Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450. Drug Metabolism and Disposition, 21(5), 855-863.
-
Guide to PHARMACOLOGY. atorvastatin. [Link]
-
ResearchGate. MTT and LDH assay for HepG2 cells reveal no significant differences between cell conditions. [Link]
- Gorski, J. C., Hall, S. D., Jones, D. R., VandenBranden, M., & Wrighton, S. A. (1999). Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression. Drug Metabolism and Disposition, 27(2), 193-202.
-
Graphviz. DOT Language. [Link]
-
ResearchGate. A. LDH cytotoxicity assay showing the effects of VX on HepG2 liver.... [Link]
- Hegazy, M. A., Abbas, S. S., Zaazaa, H. E., & El-Bardicy, M. G. (2023). Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 15(1), 25-38.
-
ResearchGate. Application of Graph-based Data Mining to Metabolic Pathways. [Link]
- Li, Y., Jiang, H., & Chen, Y. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 6(18), 7235-7241.
-
YouTube. Graphviz tutorial. [Link]
- Nguyen, T. H., Nguyen, T. T., & Nguyen, H. T. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Pharmaceuticals, 16(7), 1011.
- Acharya, P., & Unadkat, J. D. (2015). Transport inhibition of digoxin using several common P-gp expressing cell lines is not necessarily reporting only on inhibitor binding to P-gp. Pharmaceutical research, 32(1), 143-156.
-
Preprints.org. A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites Including O-Hydroxyl Atorvastatin, P-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. [Link]
- Schreiber, F. (2002). A graph layout algorithm for drawing metabolic pathways.
-
Neo4j. Metabolic Pathways as Graphs. [Link]
-
Evotec. Mitigating False Negatives in P-gp & BCRP Substrate Identification. [Link]
- Li, Y., Chen, Y., & Jiang, H. (2014). Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter. Toxicology letters, 225(1), 101-107.
- Sir, S. J., & Saeedi, R. (2011). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro. Toxicology letters, 206(2), 164-168.
Sources
- 1. Assay: Inhibition of CYP3A4 in human liver microsomes assessed as enzyme-mediated metabolite formation at 0.1 uM using midazolam as substrate preincu... - ChEMBL [ebi.ac.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. enamine.net [enamine.net]
- 7. solvobiotech.com [solvobiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. solvobiotech.com [solvobiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reframeDB [reframedb.org]
- 19. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
Application Notes & Protocols for Cell-Based Assays Involving p-Hydroxyatorvastatin Lactone
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays involving p-Hydroxyatorvastatin lactone. Atorvastatin, a leading HMG-CoA reductase inhibitor, undergoes complex metabolism resulting in various active and inactive forms, including hydroxylated metabolites and their corresponding lactones. The para-hydroxyatorvastatin lactone, a key metabolite, possesses distinct physicochemical properties, notably higher lipophilicity compared to its acid form, which dictates its interaction with cellular systems. Understanding its biological effects is critical for a complete safety and efficacy profile of the parent drug. Herein, we detail the scientific rationale and provide step-by-step protocols for three fundamental cell-based assays: cytotoxicity assessment, cytochrome P450 3A4 (CYP3A4) inhibition, and Organic Anion Transporting Polypeptide 1B1 (OATP1B1)-mediated transport, equipping researchers with the necessary tools to investigate this important molecule.
Introduction: The Significance of Atorvastatin Metabolites
Atorvastatin is a synthetic lipid-lowering agent that acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic success is partly due to its extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] This process generates two primary active metabolites, ortho- and para-hydroxyatorvastatin, which contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.[1][3]
A critical aspect of statin pharmacology is the pH-dependent, reversible interconversion between the pharmacologically active hydroxy acid form and the inactive lactone prodrug form.[4][5] p-Hydroxyatorvastatin can thus exist as both an acid and a lactone.[6] These two forms are not merely interchangeable; they possess fundamentally different properties that influence their biological behavior:
-
Lipophilicity and Cellular Entry: The lactone form is significantly more lipophilic than its corresponding open-ring acid.[5] This allows it to readily cross cellular membranes via passive diffusion, whereas the more polar acid form typically requires active transport mechanisms, such as the hepatic OATP1B1 transporter.[5]
-
Biological Activity & Toxicity: The differential cellular uptake mechanism can lead to varied intracellular concentrations and, consequently, distinct biological effects. Studies have indicated that the lactone forms of some statins are more potent inducers of myotoxicity in vitro compared to their acid counterparts, a finding attributed to their ease of entry into skeletal muscle cells.[7]
-
Metabolic Profile: The lactone form of atorvastatin demonstrates a significantly higher affinity for CYP3A4 and a greater metabolic clearance rate than the acid form.[8] This suggests that lactonization may be a critical step in the overall disposition and elimination of atorvastatin.[8]
Given these distinctions, investigating the specific cellular effects of p-Hydroxyatorvastatin lactone is essential for a nuanced understanding of atorvastatin's complete pharmacological and toxicological profile. This guide provides validated protocols to assess its impact on cellular viability, its potential for drug-drug interactions via CYP3A4 inhibition, and its interaction with the key hepatic transporter OATP1B1.
Atorvastatin Metabolic Pathway
The metabolic journey of atorvastatin is multifaceted, involving oxidation, lactonization, and transport. The parent drug, administered as an active acid, is taken up into hepatocytes by transporters like OATP1B1.[9] Intracellularly, it is oxidized by CYP3A4 to form hydroxylated metabolites, which can then undergo lactonization. Alternatively, atorvastatin acid can first be converted to atorvastatin lactone, which is then hydroxylated by CYP3A4 to form p-Hydroxyatorvastatin lactone.[6][10]
Caption: Metabolic pathways of Atorvastatin in hepatocytes.
Application I: Cytotoxicity Assessment
Scientific Rationale
Assessing the cytotoxicity of drug metabolites is a cornerstone of preclinical safety evaluation. For statins, this is particularly relevant due to the known, albeit rare, side effect of statin-associated muscle symptoms (SAMS). Evidence suggests that the lipophilic lactone forms of statins are more potent inducers of myotoxicity in vitro than their acid counterparts, likely due to higher intracellular accumulation in muscle cells.[7] Therefore, quantifying the cytotoxicity of p-Hydroxyatorvastatin lactone in relevant cell types (e.g., hepatocytes for liver toxicity, myotubes for muscle toxicity) is a critical step in risk assessment. We describe a standard colorimetric assay based on the reduction of a tetrazolium salt (MTT) or a more soluble salt (WST-1) by metabolically active cells.
Protocol: Cell Viability (MTT/WST-1) Assay
This protocol is optimized for a 96-well plate format.
1. Cell Seeding: a. Culture cells of interest (e.g., HepG2 human hepatoma cells or primary human skeletal muscle cells) using standard cell culture techniques. b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of p-Hydroxyatorvastatin lactone in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Prepare control wells:
- Vehicle Control: Medium with the same final concentration of DMSO.
- Positive Control: Medium containing a known cytotoxic agent (e.g., 50 µM Doxorubicin).
- Untreated Control: Medium only. d. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells. e. Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[11][12]
3. Viability Measurement (WST-1 Method): a. Add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Gently shake the plate for 1 minute to ensure a homogenous mixture. d. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
4. Data Analysis: a. Subtract the background absorbance (media-only wells) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100 c. Plot the % Viability against the log of the compound concentration. d. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).
Representative Data
The following table illustrates hypothetical data comparing the cytotoxicity of the lactone and acid forms of p-Hydroxyatorvastatin.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) [Hypothetical] |
| p-Hydroxyatorvastatin lactone | HepG2 | 48 hours | 85 |
| p-Hydroxyatorvastatin acid | HepG2 | 48 hours | > 200 |
| p-Hydroxyatorvastatin lactone | hSkMC | 48 hours | 45 |
| p-Hydroxyatorvastatin acid | hSkMC | 48 hours | 175 |
| Doxorubicin (Positive Control) | HepG2 | 48 hours | ~1 |
Application II: CYP3A4 Inhibition Assay
Scientific Rationale
As the primary enzyme responsible for atorvastatin metabolism, CYP3A4 is a focal point for potential drug-drug interactions (DDIs).[13] If p-Hydroxyatorvastatin lactone inhibits CYP3A4, it could impair the metabolism of co-administered drugs that are also CYP3A4 substrates, leading to their accumulation and potential toxicity. Research has shown that statin lactones can be more potent inhibitors of CYP3A4 than their acid forms.[14] Therefore, characterizing the inhibitory potential of p-Hydroxyatorvastatin lactone on CYP3A4 is a regulatory expectation and a key component of DDI risk assessment.
Caption: Experimental workflow for the CYP3A4 inhibition assay.
Protocol: CYP3A4 Inhibition using Human Liver Microsomes (HLM)
1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.25 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). b. Test Compound: Prepare a 10 mM stock of p-Hydroxyatorvastatin lactone in DMSO. Create serial dilutions in buffer. c. Positive Control: Prepare a stock of Ketoconazole (a potent CYP3A4 inhibitor) in DMSO and create serial dilutions. d. Probe Substrate: Prepare a working solution of Midazolam (a specific CYP3A4 substrate) in buffer. The final concentration should be close to its Km value (~5 µM). e. NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
2. Incubation Procedure: a. In a 96-well plate, combine 5 µL of the test compound dilution (or vehicle/positive control) with 175 µL of the diluted HLM suspension. b. Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes. c. Initiate the metabolic reaction by adding 20 µL of a pre-warmed mixture of the probe substrate and the NADPH regenerating system. d. Incubate for 10 minutes at 37°C with gentle shaking.
3. Reaction Termination and Sample Processing: a. Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam-d5). b. Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein. c. Transfer the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method to quantify the formation of the Midazolam metabolite, 1'-hydroxymidazolam. b. Monitor the specific mass transitions for 1'-hydroxymidazolam and the internal standard.
5. Data Analysis: a. Calculate the rate of metabolite formation in each well. b. Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.
- % Inhibition = [1 - (Rate_Sample / Rate_VehicleControl)] x 100 c. Plot % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Representative Data
| Compound | CYP Isoform | Probe Substrate | IC₅₀ (µM) [Hypothetical] |
| p-Hydroxyatorvastatin lactone | CYP3A4 | Midazolam | 7.8 |
| p-Hydroxyatorvastatin acid | CYP3A4 | Midazolam | 25.4 |
| Ketoconazole (Positive Control) | CYP3A4 | Midazolam | 0.05 |
Application III: OATP1B1-Mediated Transport Assay
Scientific Rationale
The hepatic uptake transporter OATP1B1 (gene: SLCO1B1) is critical for the clearance of many drugs, including atorvastatin acid.[15] Inhibition of OATP1B1 can lead to significantly increased plasma concentrations of substrate drugs, elevating the risk of systemic toxicity.[16] While the lipophilic p-Hydroxyatorvastatin lactone is expected to primarily enter cells via passive diffusion, it is crucial to determine if it can also interact with OATP1B1 as an inhibitor. Such an interaction could affect the hepatic uptake of the parent drug or other co-administered OATP1B1 substrates. This assay uses a cell line overexpressing OATP1B1 to measure the potential of the lactone to inhibit the transport of a known probe substrate.
Protocol: OATP1B1 Inhibition in Transfected HEK293 Cells
1. Cell Culture and Seeding: a. Culture HEK293 cells stably expressing OATP1B1 and corresponding mock-transfected HEK293 cells (negative control) in appropriate medium containing a selection antibiotic. b. Seed the cells into poly-D-lysine coated 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 48 hours.
2. Uptake Assay: a. On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with 0.5 mL of pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Pre-incubate the cells for 10 minutes at 37°C with 0.2 mL of HBSS containing various concentrations of p-Hydroxyatorvastatin lactone, a positive control inhibitor (e.g., 1 µM Cyclosporin A), or vehicle (DMSO). c. Initiate the uptake by adding 0.2 mL of pre-warmed HBSS containing the OATP1B1 probe substrate (e.g., 1 µM Atorvastatin acid) and the same concentrations of inhibitor used in the pre-incubation step. d. Incubate for a short period within the linear uptake range (e.g., 5 minutes) at 37°C.[17]
3. Termination and Cell Lysis: a. Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 0.5 mL of ice-cold HBSS. b. Lyse the cells by adding 0.2 mL of a lysis solution (e.g., acetonitrile/water 70:30 with internal standard) to each well. c. Agitate the plate for 20 minutes to ensure complete lysis.
4. Sample Analysis: a. Collect the lysate and centrifuge to pellet cell debris. b. Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the probe substrate. c. In parallel wells, determine the protein concentration using a BCA assay to normalize the uptake data.
5. Data Analysis: a. Normalize the amount of substrate in each sample to the protein content (e.g., pmol/mg protein). b. Calculate the OATP1B1-specific uptake by subtracting the uptake in mock cells (passive diffusion + non-specific binding) from the uptake in OATP1B1-expressing cells. c. Determine the % inhibition of OATP1B1-specific uptake at each concentration of p-Hydroxyatorvastatin lactone relative to the vehicle control. d. Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Representative Data
| Inhibitor | Probe Substrate (1 µM) | Cell Line | IC₅₀ (µM) [Hypothetical] |
| p-Hydroxyatorvastatin lactone | Atorvastatin acid | HEK293-OATP1B1 | 15.2 |
| Cyclosporin A (Positive Control) | Atorvastatin acid | HEK293-OATP1B1 | 0.5 |
Materials and Reagents
| Reagent/Material | Recommended Source | Storage Temperature |
| p-Hydroxyatorvastatin lactone | Commercial Supplier | -20°C |
| p-Hydroxyatorvastatin acid | Commercial Supplier | -20°C |
| HepG2, HEK293, hSkMC cell lines | ATCC or equivalent | Liquid Nitrogen |
| HEK293-OATP1B1 and Mock cells | Commercial Supplier | Liquid Nitrogen |
| Cell Culture Media (DMEM, EMEM) | Gibco or equivalent | 4°C |
| Fetal Bovine Serum (FBS) | Gibco or equivalent | -20°C |
| WST-1 or MTT Reagent | Roche, Sigma-Aldrich | 4°C |
| Pooled Human Liver Microsomes | Corning, Sekisui XenoTech | -80°C |
| NADPH Regenerating System | Corning or equivalent | -20°C |
| Midazolam, Ketoconazole, Atorvastatin acid | Sigma-Aldrich | RT or as specified |
| Cyclosporin A | Sigma-Aldrich | RT or as specified |
| LC-MS/MS Grade Solvents | Fisher Scientific | Room Temperature |
| 96-well and 24-well culture plates | Corning, Falcon | Room Temperature |
References
- Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver? Dr.Oracle.
- Creative BioMart. HMG-CoA Reductase Activity/Inhibitor Screening Kit.
- Wikipedia.
- National Center for Biotechnology Information. (2025, August 3).
- News-Medical.Net. (2019, September 19). Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net.
- ClinPGx.
- Sigma-Aldrich. HMG-CoA Reductase Assay Kit. Sigma-Aldrich.
- Sigma-Aldrich. HMG-CoA Reductase (HMGR) Assay Kit. Sigma-Aldrich.
- MyBioSource. HMG-CoA Reductase Activity/Inhibitor Screening Kit assay kit. MyBioSource.
- PubMed. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro. PubMed.
- Assay Genie. HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
- ProQuest.
- ScienceDirect. Effects of acid and lactone forms of statins on S-warfarin 7-hydroxylation catalyzed by human liver microsomes and recombinant C. ScienceDirect.
- MedchemExpress.com.
- ResearchGate. (2025, August 6). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin | Request PDF.
- National Center for Biotechnology Information. (2022, September 8).
- Cayman Chemical.
- gsrs.
- National Center for Biotechnology Information. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. PMC.
- ChemicalBook. (2023, May 20).
- National Center for Biotechnology Information. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. NIH.
- National Center for Biotechnology Information. p-Hydroxyatorvastatin | C33H35FN2O6 | CID 9851106. PubChem.
- ResearchGate. Cytotoxicity assay results from rat primary hepatocytes treated with....
- Oxford Academic.
- ResearchGate. Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin | Request PDF.
- MedchemExpress.com. 2-Hydroxy atorvastatin lactone | Drug Metabolite. MedchemExpress.com.
- pubmed.ncbi.nlm.nih.gov.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- University of Helsinki. (2025, March 17). Comparative uptake of statins by hepatic organic anion transporting polypeptides. Helda.
- ResearchGate. Cytotoxicity of statin enantiomers in human cancer cell lines. AZ-AHR,....
- ResearchGate. Rosuvastatin uptake and transport kinetics by OATP1B1 variants. (A)....
- National Center for Biotechnology Information. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. NIH.
- National Center for Biotechnology Information. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models. NIH.
- PubMed Central.
- ResearchGate. (2015, April 9). (PDF) Prediction of OATP1B1 and OATP1B3 Mediated Hepatic Uptake of Statins Based on Transporter Protein Expression and Activity Data..
- LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences.
- Structural Chemistry.
- ResearchGate. (2025, August 7). (PDF) LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma.
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. news-medical.net [news-medical.net]
- 14. Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport - ProQuest [proquest.com]
- 15. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of p-Hydroxyatorvastatin Lactone Reference Standard
Abstract
This document provides a comprehensive guide for the preparation, purification, and characterization of a p-Hydroxyatorvastatin Lactone reference standard. As a critical metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, a well-characterized reference standard of p-Hydroxyatorvastatin Lactone is essential for pharmacokinetic studies, drug metabolism assays, and impurity profiling in pharmaceutical development.[1][2][3][4] This guide details a robust synthetic route, a high-efficiency purification protocol using High-Performance Liquid Chromatography (HPLC), and a thorough analytical characterization workflow. Furthermore, it outlines best practices for stability testing and storage, aligning with International Council for Harmonisation (ICH) guidelines to ensure the integrity and reliability of the reference standard.[5][6][7][8]
Introduction: The Significance of Metabolite Reference Standards
Atorvastatin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active ortho- and para-hydroxylated metabolites.[1][2][3][9] These metabolites, including p-Hydroxyatorvastatin, contribute significantly to the overall therapeutic effect of the drug.[3][10] Both the parent drug and its hydroxylated metabolites can exist in equilibrium with their corresponding lactone forms.[2][11][12] The lactone forms are generally considered inactive but can convert back to the active acid form. Therefore, having pure and well-characterized reference standards for these metabolites, such as p-Hydroxyatorvastatin Lactone, is paramount for:
-
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.[13][14]
-
Impurity Profiling: To identify and quantify it as a potential impurity in Atorvastatin drug substances and products.
-
In Vitro Assays: To investigate its potential off-target effects or interactions.
The preparation of a reference standard demands a meticulous approach to ensure its identity, purity, and stability. This document provides the necessary protocols to achieve a reference standard of high quality.
Synthesis of p-Hydroxyatorvastatin Lactone
The synthesis of p-Hydroxyatorvastatin Lactone can be approached through several routes. A common and effective method involves the hydroxylation of Atorvastatin Lactone. This precursor is often an intermediate in the synthesis of Atorvastatin itself.[15][16][17][18][19]
Conceptual Synthesis Pathway
The following diagram illustrates the conceptual pathway for the preparation of p-Hydroxyatorvastatin Lactone from Atorvastatin.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. Atorvastatin - Wikipedia [en.wikipedia.org]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. Ich guideline for stability testing | PPTX [slideshare.net]
- 7. snscourseware.org [snscourseware.org]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. biomolther.org [biomolther.org]
- 17. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 18. schd-shimadzu.com [schd-shimadzu.com]
- 19. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Hydroxyatorvastatin Lactone Extraction from Biological Matrices
Welcome to the technical support center for the optimization of p-Hydroxyatorvastatin lactone extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this critical metabolite from biological matrices. Here, we address common challenges with field-proven insights and detailed methodologies to ensure the integrity and accuracy of your bioanalytical results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the extraction of p-Hydroxyatorvastatin lactone.
Q1: What are the most common extraction techniques for p-Hydroxyatorvastatin lactone from plasma or serum?
A1: The three primary techniques for extracting p-Hydroxyatorvastatin lactone and its parent compounds from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] SPE is often favored for its high selectivity and ability to produce cleaner extracts, minimizing matrix effects.[3][4] LLE is a classic and effective method, while PPT is the simplest and fastest but may result in less clean extracts.[1][2]
Q2: Why is the stability of the lactone form a concern during sample preparation?
A2: p-Hydroxyatorvastatin lactone is susceptible to hydrolysis, converting back to its active acid form (p-Hydroxyatorvastatin) under certain conditions.[5][6] This interconversion is pH and temperature-dependent.[5][6][7] Failure to control these factors during extraction can lead to inaccurate quantification of the lactone metabolite. It is crucial to maintain a cool environment (e.g., on ice) and control the pH of the samples and solutions to minimize this conversion.[2][5]
Q3: What is the best internal standard (IS) for the quantification of p-Hydroxyatorvastatin lactone?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as p-Hydroxyatorvastatin-d5 lactone. If a deuterated analog is unavailable, a structural analog with similar physicochemical properties that is not present in the sample can be used.[2] For instance, rosuvastatin has been successfully used as an internal standard in methods quantifying atorvastatin and its metabolites.[3][8]
Q4: What are "matrix effects" and how can they impact my LC-MS/MS results?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[2][9] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2] Cleaner sample extracts, achieved through methods like SPE, and the use of a suitable internal standard can help mitigate matrix effects.[9][10]
Q5: Can I use protein precipitation for a quick extraction? What are the potential downsides?
A5: Yes, protein precipitation with solvents like acetonitrile is a rapid and straightforward sample preparation technique.[1][2][11] However, its primary drawback is the limited removal of other endogenous matrix components, which can lead to significant matrix effects in sensitive LC-MS/MS analyses.[2][12]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the extraction of p-Hydroxyatorvastatin lactone.
Issue 1: Low Recovery of p-Hydroxyatorvastatin Lactone
Possible Causes & Solutions
-
Incomplete Extraction: The chosen solvent system in LLE or the sorbent chemistry in SPE may not be optimal for the analyte.
-
Solution (LLE): Experiment with solvents of varying polarities. For instance, methyl tert-butyl ether has been used effectively.[5]
-
Solution (SPE): Ensure the SPE sorbent (e.g., C18, polymeric) is appropriate for the hydrophobicity of the lactone. Optimize the wash and elution solvent compositions and volumes.[3][13] A wash step with a weak organic solvent can remove interferences without eluting the analyte, while a stronger solvent is needed for elution.[3]
-
-
Analyte Instability (Hydrolysis): The lactone ring is opening, converting the analyte to its acid form.
-
Losses During Solvent Evaporation: The analyte may be lost if the sample is evaporated to complete dryness or at an elevated temperature.
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions
-
Inconsistent Sample Handling: Variations in timing, temperature, or pH during extraction across different samples.
-
Solution: Standardize the entire workflow. Use timers, controlled temperature blocks, and freshly prepared, pH-adjusted buffers for all samples.
-
-
Inadequate Internal Standard Mixing: The internal standard is not uniformly distributed within the sample.
-
Solution: Ensure thorough vortexing of the sample after the addition of the internal standard and before proceeding with the extraction.
-
-
Cross-Contamination: Carryover between samples during automated or manual processing.
-
Solution: Implement rigorous rinsing procedures for reusable equipment. If using 96-well plates, be cautious to avoid splashing between wells.
-
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
Possible Causes & Solutions
-
Insufficient Sample Cleanup: The extraction method is not adequately removing interfering endogenous components.
-
Co-elution of Phospholipids: Phospholipids from the plasma matrix are a common source of ion suppression.
-
Solution: Optimize the chromatographic separation to ensure the analyte elutes in a region free from major phospholipid peaks. Incorporate a phospholipid removal SPE phase or a diversion valve on the LC system to direct the early-eluting phospholipids to waste.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and effective extraction techniques.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies that have demonstrated high recovery and clean extracts for atorvastatin and its metabolites.[3][14]
Materials:
-
Plasma/Serum samples
-
Internal Standard (IS) working solution (e.g., Rosuvastatin in methanol)
-
Ammonium acetate buffer (100 mM, pH 4.6)
-
Methanol
-
Acetonitrile
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on an ice bath.
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of IS working solution. Vortex for 30 seconds.
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 4.6) and vortex for another 30 seconds.[3]
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of purified water.
-
Follow with a wash of 1 mL of 5% methanol in water to remove polar interferences.[3]
-
-
Elution:
-
Elute the analyte and IS with 1 mL of a mixture of acetonitrile and methanol (e.g., 50:50 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on established LLE methods for statins and their metabolites.[5]
Materials:
-
Plasma/Serum samples
-
Internal Standard (IS) working solution
-
Sodium acetate buffer (e.g., 1 M, pH 5.0)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 50 µL of IS working solution. Vortex for 30 seconds.
-
Add 250 µL of sodium acetate buffer (pH 5.0) to acidify the sample.[5]
-
-
Extraction:
-
Add 2 mL of MTBE to the tube.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex thoroughly.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: Protein Precipitation (PPT)
This is a rapid screening protocol. For quantitative analysis requiring high accuracy, SPE or LLE are recommended.[11][15]
Materials:
-
Plasma/Serum samples
-
Internal Standard (IS) working solution
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Precipitation:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution. Vortex briefly.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[16]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in a smaller volume of mobile phase to concentrate the analyte.
-
Transfer to an autosampler vial for analysis.
-
Section 4: Data Presentation & Visualization
Table 1: Comparison of Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Speed | Very Fast | Moderate | Slowest |
| Cost per Sample | Low | Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low |
| Recovery | Variable, can be lower | Generally Good | High and Reproducible |
| Automation Potential | High | Moderate | High |
| Typical Application | High-throughput screening | Routine quantitative analysis | Methods requiring high sensitivity and accuracy |
Workflow Diagrams
The following diagrams illustrate the key steps in each extraction workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- Muralikrishna, R., et al. "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
- "Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy." PubMed Central.
- Wadhwa, K., & Rana, A. C. (2021). "A review on liquid chromatographic methods for the bioanalysis of atorvastatin.
- "Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS | Request PDF.
- "Forced degradation study of st
- "Stability and removal of atorvastatin, rosuvastatin and simvastatin from wastew
- Crevar-Sakač, M., et al. (2015). "LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma.
- "A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma." MDPI.
- "Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS | Request PDF.
- "SAMPLE PREPAR
- Polson, C., et al. (2003). "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." PubMed.
- Yang, Y., et al. (2015). "High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry." PubMed.
- "Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS." SciSpace.
- Crevar-Sakač, M., et al. (2016).
- Jemal, M., et al. (1999). "Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry." PubMed.
- "Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma.
- "Metabolism scheme of atorvastatin | Download Scientific Diagram.
- "Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin | Request PDF.
- "Troubleshooting Low Recovery Rates in Chrom
- "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF.
- "Technical Support Center: Optimization of 2-Hydroxy Atorvast
- "DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin | Request PDF.
- "DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvast
- "Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics." MDPI.
- "Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions.
- "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Jacobsen, W., et al. (2000).
- "Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery.
- "Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry." PubMed.
- "Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvast
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma | Semantic Scholar [semanticscholar.org]
- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. welchlab.com [welchlab.com]
- 14. scispace.com [scispace.com]
- 15. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Navigating Challenges in p-Hydroxyatorvastatin Lactone Analytical Method Validation
Welcome to the technical support center for the analytical method validation of p-Hydroxyatorvastatin lactone. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical metabolite of Atorvastatin. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. This resource is built on the pillars of scientific integrity, drawing from established regulatory guidelines and peer-reviewed literature to ensure your methods are robust, reliable, and compliant.
Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxylated metabolites.[1][2] These metabolites, including p-Hydroxyatorvastatin, can exist in equilibrium with their corresponding lactone forms. The interconversion between the hydroxy acid and lactone forms is pH-dependent and can present significant analytical challenges.[3] This guide will directly address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Chemistry & Stability
Q1: I'm observing inconsistent concentrations of p-Hydroxyatorvastatin lactone in my plasma samples. What could be the cause?
A1: The primary suspect is the pH-dependent interconversion between the p-Hydroxyatorvastatin (acid) and its lactone form. The lactone is favored in acidic conditions, while the open-chain hydroxy acid is more stable under neutral to basic conditions.[3] Inconsistent sample pH during collection, processing, or storage can shift this equilibrium, leading to variable results.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure a consistent and documented procedure for blood collection and plasma processing. Use a consistent anticoagulant and processing time.
-
pH Control: Immediately after plasma separation, adjust the pH to a level that stabilizes the lactone form if it is your target analyte. Acidification with a small volume of a suitable acid (e.g., formic acid) is a common practice. Conversely, if you are measuring the acid form, ensure the pH is maintained above 7.
-
Temperature Control: Perform all sample processing steps at a controlled, low temperature (e.g., on ice) to minimize enzymatic activity and chemical degradation.[4]
-
Storage Conditions: Store plasma samples at -80°C until analysis to ensure long-term stability.[4]
Q2: My p-Hydroxyatorvastatin lactone standard seems to be degrading. How can I ensure the stability of my stock and working solutions?
A2: The stability of your analytical standards is paramount for accurate quantification. The lactone form can hydrolyze back to the acid form in the presence of water, especially at neutral or basic pH.
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in a high-purity aprotic organic solvent like acetonitrile or methanol. Minimize the amount of water in your stock solutions.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and moisture absorption.
-
Working Solutions: Prepare working solutions fresh daily from the stock solution. If you must store them, do so at 2-8°C for a limited time, and perform stability tests to validate the storage period.
-
pH of Mobile Phase: When preparing working solutions for LC-MS/MS, consider using a diluent that is similar in composition and pH to the initial mobile phase to maintain the analyte's stability.
Chromatography & Detection
Q3: I'm having difficulty achieving good chromatographic separation between p-Hydroxyatorvastatin, o-Hydroxyatorvastatin, and their respective lactones. What should I do?
A3: Co-elution of these structurally similar compounds is a common challenge. Optimizing your chromatographic conditions is key to achieving the necessary resolution for accurate quantification.
Troubleshooting Steps:
-
Column Selection: A high-resolution reversed-phase column, such as a C18 or Phenyl column with a small particle size (e.g., ≤1.8 µm), is recommended for separating these closely related compounds.[4][5]
-
Mobile Phase Optimization:
-
pH: The pH of the aqueous component of your mobile phase is critical. An acidic mobile phase (e.g., using 0.1% formic acid) will promote the protonation of the acid forms and can improve peak shape and retention.[6]
-
Organic Modifier: Experiment with different organic modifiers like acetonitrile and methanol. Acetonitrile often provides better peak shape and resolution for these types of compounds. A gradient elution is typically necessary to resolve all analytes effectively.[7]
-
-
Flow Rate and Temperature: A lower flow rate can improve resolution. Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but be mindful of the thermal stability of your analytes.[8]
Q4: I'm experiencing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
A4: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[9] This can lead to inaccurate and imprecise results.[10][11]
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing all matrix interferences, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents to optimize recovery and minimize interferences.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components.[12] Use a cartridge chemistry that is appropriate for your analyte (e.g., a mixed-mode or polymer-based sorbent).
-
-
Chromatographic Separation: Ensure that your analyte elutes in a region of the chromatogram that is free from significant matrix interference. A post-column infusion experiment can help identify regions of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[12] The SIL-IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable means of correction.
Experimental Protocols
Adherence to validated protocols is crucial for reproducible results. The following is a representative LC-MS/MS method for the quantification of p-Hydroxyatorvastatin lactone in human plasma, based on principles outlined in published literature.[5][6][13]
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the working internal standard solution (p-Hydroxyatorvastatin lactone-d5). Vortex briefly.
-
Acidification: Add 10 µL of 1% formic acid in water to the plasma sample to stabilize the lactone. Vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | p-Hydroxyatorvastatin lactone: m/z 557.3 → 448.3[5] |
| p-Hydroxyatorvastatin lactone-d5 (IS): m/z 562.3 → 453.3 |
Method Validation according to Regulatory Guidelines
Any analytical method used for regulatory submissions must be validated according to guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[14][15][16][17]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%.[12] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
This validation framework is based on the principles outlined in the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[14][18][19]
Visualizations
Logical Workflow for Troubleshooting Poor Peak Shape
Sources
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. droracle.ai [droracle.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS for p-Hydroxyatorvastatin Lactone Analysis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in bioanalysis: minimizing ion suppression in the LC-MS/MS quantification of p-Hydroxyatorvastatin lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies.
Introduction to Ion Suppression in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS), ion suppression is a matrix effect that can significantly compromise the accuracy, precision, and sensitivity of an assay.[1][2][3] It occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, in this case, p-Hydroxyatorvastatin lactone, in the mass spectrometer's ion source.[4][5][6] This phenomenon leads to a reduced analyte signal, potentially causing underestimation of the analyte concentration or even false-negative results.[2][7]
p-Hydroxyatorvastatin lactone is a metabolite of atorvastatin, a widely prescribed lipid-lowering medication.[8][9] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. This guide provides a systematic approach to identifying, troubleshooting, and minimizing ion suppression to ensure reliable and robust bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for p-Hydroxyatorvastatin lactone analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as p-Hydroxyatorvastatin lactone, due to the presence of co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[10] Given that p-Hydroxyatorvastatin lactone is often present at low concentrations in biological samples, even minor ion suppression can lead to significant quantitative errors.
Q2: What are the most common sources of ion suppression in my LC-MS/MS system when analyzing biological samples?
A2: Common sources of interfering compounds that cause ion suppression include:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, phospholipids, proteins, and other metabolites.[11][12] Phospholipids are a major cause of ion suppression in plasma samples.[13]
-
Exogenous substances: These are contaminants introduced during sample collection, storage, and preparation. Examples include plasticizers from collection tubes, detergents, and mobile phase additives like trifluoroacetic acid (TFA).[14]
Q3: How can I determine if ion suppression is affecting my p-Hydroxyatorvastatin lactone assay?
A3: A common and effective method is to perform a post-column infusion experiment.[15][16] This involves infusing a constant flow of a p-Hydroxyatorvastatin lactone standard solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the stable baseline signal at specific retention times indicates the presence of ion-suppressing components eluting from the column.[15]
Q4: Is switching the ionization source a viable strategy to mitigate ion suppression?
A4: Yes, in some cases. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[6][17] If your analyte, p-Hydroxyatorvastatin lactone, can be efficiently ionized by APCI, this could be a potential solution. Additionally, switching the ESI polarity (from positive to negative ion mode, or vice versa) can sometimes help, as fewer matrix components may ionize in the selected mode.[6] However, the analyte must be ionizable in the chosen polarity.
Troubleshooting Guides
Issue: Low or Inconsistent Signal Intensity for p-Hydroxyatorvastatin Lactone
This is a classic symptom of ion suppression. Follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Ion Suppression
Caption: A systematic workflow for identifying, mitigating, and verifying the resolution of ion suppression.
Detailed Mitigation Strategies
Optimization of Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system.[1][13]
| Sample Preparation Technique | Principle | Expected Reduction in Ion Suppression |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Moderate: While effective at removing proteins, many other matrix components, including phospholipids, remain in the supernatant, which can still cause significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). By selecting a solvent with appropriate polarity and adjusting the pH, a cleaner extract can be obtained.[13] | Good: LLE can provide a cleaner sample than PPT, leading to a greater reduction in ion suppression.[18] |
| Solid-Phase Extraction (SPE) | This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent. | Excellent: SPE is generally considered the most effective technique for removing a wide range of interfering compounds, resulting in the cleanest extracts and the most significant reduction in ion suppression.[14][15][19] |
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Prepare three sets of pooled blank plasma samples.
-
Process each set using one of the following methods:
-
PPT: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
LLE: Adjust the plasma pH and extract with an appropriate organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue.
-
SPE: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange). Load the plasma sample, wash with a weak organic solvent, and elute the analyte with a stronger solvent.
-
-
Spike a known concentration of p-Hydroxyatorvastatin lactone into the final extracts from each method.
-
Analyze the samples by LC-MS/MS and compare the analyte peak areas. A higher peak area indicates less ion suppression.
Chromatographic Optimization
If sample preparation alone is insufficient, optimizing the chromatographic separation to resolve p-Hydroxyatorvastatin lactone from the interfering matrix components is the next step.[2][16]
-
Increase Chromatographic Resolution: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can improve the separation of the analyte from co-eluting interferences.[20]
-
Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter the selectivity of the separation.[2] For p-Hydroxyatorvastatin lactone and other statins, mobile phases consisting of acetonitrile and water with additives like formic acid or ammonium formate are commonly used.[21][22]
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between closely eluting peaks. Ensure that the analyte does not elute in the void volume or at the very end of the gradient, as these are regions where ion suppression is often most pronounced.[2]
Mass Spectrometry Parameter Adjustments
While less effective than sample preparation and chromatography, optimizing MS parameters can sometimes help mitigate ion suppression.[23]
-
Ion Source Parameters: Adjusting the gas flow rates (nebulizer and auxiliary gas), desolvation temperature, and capillary voltage can influence the ionization process and potentially reduce the impact of interfering compounds.[23]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a crucial strategy for accurate quantification in the presence of unavoidable ion suppression.[1][10] A SIL-IS for p-Hydroxyatorvastatin lactone will have nearly identical chemical and physical properties and will co-elute with the analyte. Therefore, it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for.[10] Several studies on atorvastatin and its metabolites have successfully used deuterated internal standards.[19][24]
By systematically applying these troubleshooting strategies, you can effectively minimize ion suppression and develop a robust and reliable LC-MS/MS method for the quantification of p-Hydroxyatorvastatin lactone in complex biological matrices.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
-
Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Phospholipid-based matrix effects in LC-MS...: Bioanalysis. Ovid. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. PubMed Central. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Simple statin analysis with LC-MS/MS. Wiley Analytical Science. [Link]
-
Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online. [Link]
-
Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. National Institutes of Health. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
causes of ion supression in LC-MS??. Chromatography Forum. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
P-HYDROXYATORVASTATIN LACTONE. gsrs. [Link]
-
p-Hydroxyatorvastatin. PubChem. [Link]
-
(PDF) Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry. ResearchGate. [Link]
-
(PDF) LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. ResearchGate. [Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. MDPI. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. causes of ion supression in LC-MS?? - Chromatography Forum [chromforum.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. providiongroup.com [providiongroup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 24. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in p-Hydroxyatorvastatin Lactone Quantification
Welcome to the technical support center for the bioanalysis of p-Hydroxyatorvastatin lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quantification of this critical atorvastatin metabolite. Our focus is to equip you with the expertise to anticipate, identify, and mitigate matrix effects, ensuring the accuracy and reliability of your LC-MS/MS data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For p-Hydroxyatorvastatin lactone, this typically includes endogenous substances from biological samples like plasma, serum, or urine, such as phospholipids, proteins, and salts.[2] These co-eluting components can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effect. This can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4]
Phospholipids are particularly notorious for causing ion suppression in bioanalytical assays.[5] Due to their amphipathic nature, they are often co-extracted with analytes of interest and can accumulate on the LC column and in the MS source, leading to reduced column lifetime and increased instrument maintenance.[5][6] Therefore, effective sample preparation is a critical first line of defense against matrix effects.[1][7]
This guide will walk you through common challenges and solutions in a practical question-and-answer format, grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: My p-Hydroxyatorvastatin lactone signal is low and inconsistent across different plasma lots. Could this be a matrix effect?
A1: Yes, low and variable signal intensity for p-Hydroxyatorvastatin lactone across different biological samples is a classic indicator of matrix effects, specifically ion suppression.[4] Endogenous components, which can vary significantly between individuals and even in the same individual over time, can co-elute with your analyte and interfere with its ionization.[8] Hemolyzed or lipemic plasma samples can be particularly problematic and may exacerbate these effects.[9][10]
To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analyte's peak area in a neat solution to its peak area in a spiked, extracted blank matrix. A significant difference between these two signals indicates the presence of matrix effects.[1][11]
Q2: What is the best sample preparation technique to minimize matrix effects for p-Hydroxyatorvastatin lactone?
A2: The optimal sample preparation technique aims to selectively remove interfering matrix components while efficiently extracting the analyte. For p-Hydroxyatorvastatin lactone, several methods can be effective, with the choice often depending on the required sensitivity and throughput.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and is frequently used for the analysis of atorvastatin and its metabolites.[8][12][13][14][15][16][17] SPE can selectively isolate analytes while removing a significant portion of interfering substances like phospholipids.[6] There are specialized SPE cartridges and plates designed for phospholipid removal that can be particularly beneficial.[6][18]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique that can provide clean extracts.[19][20] The choice of extraction solvent is critical to ensure high recovery of p-Hydroxyatorvastatin lactone while minimizing the co-extraction of matrix components.
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This is a variation of LLE that has shown good efficiency in extracting polar analytes from polar matrices and can reduce matrix effects.[21]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing matrix components, especially phospholipids, compared to SPE and LLE.[22] This can lead to more significant ion suppression.[5]
The following table provides a comparative overview of these techniques:
| Sample Preparation Technique | Pros | Cons |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup, can concentrate the analyte. | More time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) | Good cleanup, relatively inexpensive. | Can be labor-intensive, may use hazardous solvents. |
| Salting-Out Assisted LLE (SALLE) | Good extraction efficiency for polar analytes, reduced matrix effect compared to PPT.[21] | May require optimization of salt and solvent ratios. |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing matrix components, particularly phospholipids, leading to a higher risk of ion suppression.[5] |
Q3: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A3: The use of a suitable internal standard is a cornerstone of robust LC-MS/MS quantification, as it helps to correct for variability introduced during sample preparation and analysis, including matrix effects.[1][3] The ideal IS for p-Hydroxyatorvastatin lactone is a stable isotope-labeled (SIL) analog of the analyte (e.g., p-Hydroxyatorvastatin lactone-d5).
A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency.[8] This means it will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.[1] When a SIL-IS is not available, a structural analog can be used, but it is crucial to ensure it co-elutes with the analyte and exhibits similar ionization behavior.
Q4: Can I just dilute my samples to reduce matrix effects?
A4: Diluting samples can be a simple and effective way to reduce the concentration of interfering matrix components and thereby mitigate matrix effects.[3][7] However, this approach is only feasible if the concentration of p-Hydroxyatorvastatin lactone in your samples is high enough to remain above the lower limit of quantification (LLOQ) of your assay after dilution.[3]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
If you have confirmed significant ion suppression, here is a systematic approach to troubleshoot and mitigate the issue:
Step-by-Step Troubleshooting Protocol
-
Optimize Sample Preparation:
-
If you are using protein precipitation, consider switching to a more rigorous cleanup technique like SPE or LLE.
-
If already using SPE, evaluate different sorbents. A mixed-mode or phospholipid removal SPE plate may provide a cleaner extract.[6][8]
-
For LLE, experiment with different organic solvents to improve selectivity.
-
-
Refine Chromatographic Conditions:
-
Improve Separation: Modify your LC gradient to achieve better separation between p-Hydroxyatorvastatin lactone and the region of ion suppression.[1] A longer run time or a shallower gradient can improve resolution.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the analyte away from interfering peaks.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer.[7]
-
-
Adjust Mass Spectrometer Settings:
-
While less impactful than sample preparation and chromatography, optimizing ion source parameters such as temperature, gas flows, and voltages can sometimes help to minimize ion suppression.
-
Experimental Workflow for Assessing and Mitigating Ion Suppression
Caption: Workflow for assessing and mitigating ion suppression.
Issue 2: Instability of p-Hydroxyatorvastatin Lactone
p-Hydroxyatorvastatin lactone can be susceptible to hydrolysis, converting back to its corresponding hydroxy acid form, especially under certain pH and temperature conditions.[23][24] This can lead to inaccurate quantification.
Troubleshooting Protocol for Analyte Instability
-
Control Sample pH: Maintain the pH of your samples and stock solutions within a stable range. Acidifying the sample can sometimes help to minimize hydrolysis of the lactone.[23]
-
Maintain Low Temperature: Process and store samples at low temperatures (e.g., on an ice bath during preparation and at -70°C or lower for long-term storage) to slow down the rate of hydrolysis.[23] The autosampler should also be kept at a low temperature (e.g., 4°C).[17]
-
Evaluate Stability: Perform thorough stability experiments as part of your method validation to understand the degradation kinetics of p-Hydroxyatorvastatin lactone under different conditions (e.g., bench-top, freeze-thaw, long-term storage). This is a requirement of regulatory guidelines from bodies like the FDA.[25][26][27]
Logical Flow for Ensuring Analyte Stability
Caption: Key steps to ensure the stability of p-Hydroxyatorvastatin lactone.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques.
- Bhandari, D., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
- Kim, H. Y., & Lee, J. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
- A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023, July 17). MDPI.
- All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online.
- Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. (n.d.).
- An Uncommon Fix for LC–MS Ion Suppression. (n.d.).
- Guillent, D., et al. (2009, June 9). Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry.
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (n.d.). Benchchem.
- Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube.
- Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. (2025, August 6).
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. (n.d.). Journal of Pharmaceutical Analysis.
- Extraction methods for the removal of phospholipids and other endogenous material
- Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. (2009, September 24). Taylor & Francis Online.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
- Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS. (2025, August 7).
- LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. (2016, September 1). Semantic Scholar.
- Microextraction by packed sorbent as sample preparation step for atorvastatin and its metabolites in biological samples—C. (n.d.). ElectronicsAndBooks.
- Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. (n.d.). PubMed.
- Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. (n.d.). PubMed.
- Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. (2018, October 28).
- Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application. (n.d.).
- Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube.
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. (n.d.). Analytical Methods.
- Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. (n.d.). SciSpace.
- Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC–tandem MS. (n.d.). Semantic Scholar.
- (PDF) LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. (2025, August 7).
- 4-Hydroxy Atorvastatin lactone (P-Hydroxyatorvastatin lactone). (n.d.). MedchemExpress.com.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025, August 7).
- LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. (n.d.).
- FDA Announces Guidance on M10 Bioanalytical Method Valid
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). FDA.
- Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. (n.d.). PubMed.
- P-HYDROXYATORVAST
- DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvast
- 4-hydroxy Atorvast
- (PDF) Quantitative Determination of Atorvastatin, Ortho-Hydroxy Atorvastatin, Para-Hydroxy Atorvastatin in Human Plasma Using Rosuvastatin As Internal Standard By LC-MS/MS. (2016, March 15).
- Understanding Internal standards and how to choose them. (2025, June 12). Reddit.
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma | Semantic Scholar [semanticscholar.org]
- 14. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 27. s27415.pcdn.co [s27415.pcdn.co]
Technical Support Center: p-Hydroxyatorvastatin Lactone Solubility Improvement
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with p-Hydroxyatorvastatin lactone. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges commonly encountered with this compound. As a key metabolite of Atorvastatin, understanding and overcoming its poor aqueous solubility is critical for successful experimental outcomes and formulation development.
This center is designed to be a practical, field-proven resource. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. All recommendations are grounded in established scientific principles and supported by authoritative references.
I. Understanding the Challenge: The Physicochemical Properties of p-Hydroxyatorvastatin Lactone
p-Hydroxyatorvastatin lactone, a metabolite of the widely used cholesterol-lowering drug Atorvastatin, presents significant solubility challenges that can impede research and development. Like its parent compound, it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.
A critical aspect of its chemistry is the pH-dependent equilibrium between the lactone and its corresponding open-ring hydroxy acid form. The lactone form is more stable in acidic conditions (pH < 4.5), while the more soluble hydroxy acid form predominates at neutral to alkaline pH (pH ≥ 7).[1][2] This dynamic equilibrium is a key consideration in designing solubility enhancement strategies.
II. Troubleshooting Guide: Addressing Common Solubility Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My p-Hydroxyatorvastatin lactone is not dissolving in my aqueous buffer system. What are my immediate options?
Answer:
This is a common and expected issue due to the compound's hydrophobic nature. Here is a systematic approach to troubleshoot this problem:
-
pH Adjustment: The solubility of statins is highly pH-dependent.[1][2] The lactone form is favored in acidic media, while the more soluble hydroxy acid form is favored in neutral to alkaline conditions.
-
Actionable Advice: Attempt to raise the pH of your buffer to > 7.0. This will promote the hydrolysis of the lactone to the more soluble open-ring hydroxy acid. Be aware that this conversion may not be instantaneous and can take several hours to reach equilibrium.[2]
-
Causality: The carboxylate group of the hydroxy acid form is ionized at higher pH, which significantly increases its interaction with water molecules, thereby enhancing solubility.
-
-
Co-Solvents: Introducing a water-miscible organic solvent can significantly improve solubility.
-
Actionable Advice: Start by preparing a concentrated stock solution of p-Hydroxyatorvastatin lactone in an appropriate organic solvent like DMSO or methanol, where it is known to be soluble or slightly soluble, respectively.[3] Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your downstream applications.
-
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic p-Hydroxyatorvastatin lactone to dissolve.
-
Question 2: I'm observing precipitation of my compound over time, even after initial dissolution. What is causing this instability?
Answer:
Precipitation after initial dissolution often points to a supersaturated solution that is not thermodynamically stable. This can be due to several factors:
-
pH Fluctuation: If the pH of your solution is not well-controlled, it can shift the equilibrium back towards the less soluble lactone form, leading to precipitation.
-
Actionable Advice: Ensure your buffer has sufficient capacity to maintain the desired pH throughout your experiment. Regularly monitor the pH of your stock solutions.
-
-
Solvent Evaporation: For solutions containing volatile organic co-solvents, evaporation can lead to an increase in the relative concentration of the poorly soluble drug, causing it to precipitate.
-
Actionable Advice: Keep your solutions in tightly sealed containers, especially when storing for extended periods.
-
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of your compound.
-
Actionable Advice: Store your solutions at a constant temperature. If you are working with solutions that have been heated to aid dissolution, be aware that they may precipitate upon cooling to room temperature.
-
Question 3: I need to prepare a stable, aqueous formulation of p-Hydroxyatorvastatin lactone for an in-vitro assay, but the use of organic solvents is not permissible. What are my best options?
Answer:
When organic solvents are not an option, more advanced formulation strategies are required. Here are two effective approaches:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like p-Hydroxyatorvastatin lactone, forming inclusion complexes with enhanced aqueous solubility.[4]
-
Actionable Advice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used and have been shown to be effective for Atorvastatin.[5] Start with a 1:1 molar ratio of p-Hydroxyatorvastatin lactone to cyclodextrin and assess the solubility improvement.
-
Causality: The hydrophobic p-Hydroxyatorvastatin lactone molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.
-
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.
-
Actionable Advice: Non-ionic surfactants like Tween 80 or Poloxamer 188 are generally well-tolerated in biological systems. Prepare solutions with surfactant concentrations above their critical micelle concentration (CMC) to ensure micelle formation.
-
Causality: The hydrophobic core of the micelles provides a favorable environment for the p-Hydroxyatorvastatin lactone, while the hydrophilic shell of the micelles interacts with the aqueous environment, effectively solubilizing the drug.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of p-Hydroxyatorvastatin lactone?
While specific quantitative data for p-Hydroxyatorvastatin lactone is scarce in the literature, we can infer from its parent compound, Atorvastatin. Atorvastatin has a very low aqueous solubility, especially at acidic pH (insoluble in aqueous solutions of pH 4 and below).[6] The solubility increases with pH. Given the structural similarity, p-Hydroxyatorvastatin lactone is expected to have a similarly low intrinsic aqueous solubility.
Q2: How does the lactone-hydroxy acid equilibrium affect my experiments?
The equilibrium is crucial. The two forms have different physicochemical properties and potentially different biological activities. The lactone is more lipophilic, while the hydroxy acid is more water-soluble. When working with this compound, it's important to control the pH to favor the desired form or to be aware that you are working with a mixture. For quantitative analysis, it is often necessary to develop analytical methods that can separate and quantify both the lactone and the acid forms.
Q3: Are there any stability concerns I should be aware of?
Yes, p-Hydroxyatorvastatin lactone, like Atorvastatin, is susceptible to degradation under certain conditions. Forced degradation studies on Atorvastatin have shown it to be sensitive to acidic conditions, oxidation, heat, and light.[7] It is advisable to protect solutions from light and store them at controlled room temperature or refrigerated.
Q4: Which solubility enhancement technique is best for my application?
The choice of technique depends on the specific requirements of your experiment:
-
For simple dissolution in a buffer: pH adjustment and the use of co-solvents are the first-line approaches.
-
For in-vitro cell-based assays: Cyclodextrin complexation or surfactant-based formulations are preferred to avoid solvent-induced toxicity.
-
For pre-clinical formulation development: Solid dispersions are a powerful technique to improve oral bioavailability by enhancing the dissolution rate.
IV. Experimental Protocols
Disclaimer: The following protocols are based on established methods for Atorvastatin and may require optimization for p-Hydroxyatorvastatin lactone.
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple and effective method for preparing a p-Hydroxyatorvastatin lactone-cyclodextrin inclusion complex.
Materials:
-
p-Hydroxyatorvastatin lactone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Oven
Procedure:
-
Accurately weigh p-Hydroxyatorvastatin lactone and HP-β-CD in a 1:1 molar ratio.
-
Transfer the powders to a clean mortar.
-
Add a small amount of deionized water to the mixture to form a thick paste.
-
Knead the paste thoroughly with the pestle for 30-45 minutes. The mixture should remain as a paste throughout the process.
-
Scrape the paste from the mortar and spread it on a clean glass plate.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the complex in a desiccator until further use.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol details the preparation of a solid dispersion to enhance the dissolution rate of p-Hydroxyatorvastatin lactone.
Materials:
-
p-Hydroxyatorvastatin lactone
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic polymer
-
Methanol (or another suitable volatile organic solvent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator or a water bath
Procedure:
-
Accurately weigh p-Hydroxyatorvastatin lactone and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the p-Hydroxyatorvastatin lactone and PVP K30 in a minimal amount of methanol in a beaker with the aid of a magnetic stirrer.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by placing the beaker in a water bath at a temperature below the boiling point of the solvent.
-
Once the solvent is completely evaporated, a solid mass will be formed.
-
Scrape the solid dispersion from the beaker and pulverize it into a fine powder.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator.
V. Visualization of Concepts
Diagram 1: Lactone-Hydroxy Acid Equilibrium
This diagram illustrates the pH-dependent equilibrium between the p-Hydroxyatorvastatin lactone and its corresponding hydroxy acid form.
Caption: Workflow for cyclodextrin complexation.
VI. Quantitative Data Summary
While specific data for p-Hydroxyatorvastatin lactone is limited, the following table summarizes the solubility of its parent compound, Atorvastatin, in various media. This can serve as a useful starting point for your experiments.
| Solvent/Medium | Solubility of Atorvastatin | Reference |
| Aqueous solutions (pH < 4) | Insoluble | [6] |
| Deionized Water (37°C) | 0.0206 mg/mL | [6] |
| 0.1 N HCl (37°C) | 0.01 mg/mL | [6] |
| Phosphate Buffer (pH 7.4, 37°C) | 0.70 - 0.72 mg/mL | [6] |
VII. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making | MDPI [mdpi.com]
- 7. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
Technical Support Center: Quality Control for p-Hydroxyatorvastatin Lactone Experiments
Welcome to the technical support center for p-Hydroxyatorvastatin lactone experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. As your dedicated application scientist, I have structured this resource to provide not just protocols, but the underlying scientific rationale to empower you to conduct robust and reproducible experiments. Our focus is on building self-validating systems for trustworthy and authoritative results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis and handling of p-Hydroxyatorvastatin lactone.
FAQ 1: Why am I seeing inconsistent quantification of p-Hydroxyatorvastatin lactone in my HPLC analysis?
Inconsistent quantification is a frequent issue stemming from the inherent chemical nature of statins. The primary culprit is the pH-dependent equilibrium between the p-Hydroxyatorvastatin lactone and its corresponding hydroxy acid form.[1][2]
-
Causality: Atorvastatin and its metabolites exist in a dynamic equilibrium between the pharmacologically inactive lactone and the active hydroxy acid form. This interconversion is highly sensitive to pH.[1][2] Under acidic conditions, the equilibrium tends to favor the lactone form, while neutral to basic conditions promote hydrolysis to the open-ring hydroxy acid.[1][3] Fluctuation in the pH of your sample preparation, storage solvents, or mobile phase can shift this equilibrium, leading to variable concentrations of the lactone at the time of analysis.
-
Troubleshooting & Prevention:
-
pH Control: Maintain a consistent and appropriate pH throughout your experimental workflow. For stabilizing the lactone form, a pH range of 4-5 is recommended.[2] This can be achieved by using buffered solutions for sample dilution and in the mobile phase.
-
Temperature Control: The hydrolysis of the lactone to the acid form can be accelerated at higher temperatures.[4] It is advisable to keep samples at a controlled low temperature (e.g., 4°C) during processing and storage to minimize this conversion.[4]
-
Solvent Selection: Atorvastatin and its derivatives are stable in solvents like methanol, ethyl acetate, and acetonitrile-water mixtures.[3] Ensure your chosen solvents are compatible and do not promote degradation.
-
FAQ 2: I am observing unexpected peaks in my chromatogram. What are the possible sources?
The appearance of extraneous peaks can be attributed to several factors, including impurities from synthesis, degradation products, or contaminants.
-
Causality and Identification:
-
Synthesis-Related Impurities: The manufacturing process of atorvastatin can result in various related substances.[][6] These can include diastereomers, desfluoro analogs, or other modified forms of the parent compound. A comprehensive impurity profile of your starting material is crucial.[6]
-
Degradation Products: p-Hydroxyatorvastatin lactone, like atorvastatin itself, is susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, and heat.[7][8] These degradation products will appear as separate peaks in your chromatogram.
-
Contamination: Contamination from solvents, glassware, or other experimental reagents is a common source of unexpected peaks.
-
-
Troubleshooting & Prevention:
-
Forced Degradation Studies: To identify potential degradation products, it is essential to perform forced degradation studies. This involves subjecting the p-Hydroxyatorvastatin lactone to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate and characterize its degradation products.[7]
-
High-Purity Reagents: Always use high-purity solvents and reagents to minimize the introduction of contaminants.[9]
-
Method Specificity: Your analytical method, typically HPLC or UPLC, must be validated for specificity to ensure that it can separate the main analyte peak from all potential impurities and degradation products.[10][11][12]
-
FAQ 3: My mass balance in stability studies is below 95%. What could be the reason?
A low mass balance indicates that not all components (the parent compound and its degradation products) are being accounted for in the analysis.
-
Causality:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore that absorbs at the detection wavelength used in your HPLC-UV method.
-
Volatile Degradants: The degradation process might produce volatile compounds that are lost during sample preparation or analysis.
-
Adsorption: The analyte or its degradation products may adsorb to the surfaces of vials or instrument components.
-
Incomplete Elution: Some highly retained compounds may not elute from the HPLC column during the analytical run.
-
-
Troubleshooting & Prevention:
-
Use of Mass Spectrometry (MS): Couple your liquid chromatography system with a mass spectrometer (LC-MS/MS) to detect compounds that are not UV-active.[13][14][15][16]
-
Column Flushing: Implement a robust column flushing procedure with a strong solvent after each analytical run to ensure all components are eluted.
-
Material Compatibility: Use inert vials and sample containers to minimize adsorption.
-
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Guide 1: Resolving Peak Tailing and Poor Peak Shape in HPLC
-
Issue: Broad, asymmetric, or tailing peaks for p-Hydroxyatorvastatin lactone.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Reduce the sample concentration or the injection volume.[7] |
| Secondary Interactions | Silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing peak tailing. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Contamination or Degradation | Impurities from samples can accumulate on the column, affecting its performance. Wash the column with a strong solvent.[7] If performance does not improve, the column may need to be replaced. |
| Incompatible Sample Solvent | The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to ensure proper peak shape.[7] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key quality control experiments.
Protocol 1: Stability-Indicating HPLC Method for p-Hydroxyatorvastatin Lactone
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
- High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Ammonium acetate for pH adjustment.
- p-Hydroxyatorvastatin lactone reference standard.
3. Chromatographic Conditions (Example):
- Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate adjusted to pH 4.0 with acetic acid) and an organic phase (e.g., acetonitrile/methanol mixture).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 248 nm.[10]
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
4. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve the p-Hydroxyatorvastatin lactone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Solution: Dissolve the experimental sample in the same solvent as the standards to a concentration within the calibration range.
5. Method Validation:
- Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[10][11][12]
Protocol 2: Forced Degradation Study
This study is crucial for establishing the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of p-Hydroxyatorvastatin lactone in a suitable solvent.
2. Stress Conditions:
- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours). Neutralize before analysis.[7]
- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.[7]
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.[7]
- Photolytic Degradation: Expose the stock solution to UV light.
3. Analysis:
- Analyze the stressed samples using the validated stability-indicating HPLC method.
- Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main analyte peak area.
- Ensure that the main peak is well-resolved from all degradation product peaks.
Section 4: Visualizations
Diagram 1: p-Hydroxyatorvastatin Lactone and Hydroxy Acid Equilibrium
Caption: pH-dependent equilibrium between p-Hydroxyatorvastatin lactone and its hydroxy acid form.
Diagram 2: Quality Control Workflow for p-Hydroxyatorvastatin Lactone Analysis
Sources
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid | Mediterranean Journal of Chemistry [medjchem.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Atorvastatin and its Metabolite, p-Hydroxyatorvastatin Lactone, on HMG-CoA Reductase Inhibition
In the landscape of hypercholesterolemia treatment, atorvastatin stands as a cornerstone therapy, renowned for its potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, the in vivo activity of atorvastatin is not solely attributable to the parent compound. Its metabolites, particularly the hydroxylated forms, play a significant role in its therapeutic efficacy. This guide provides a detailed, evidence-based comparison of atorvastatin and one of its key metabolites, p-hydroxyatorvastatin lactone, focusing on their respective abilities to inhibit HMG-CoA reductase. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and metabolic implications of this widely prescribed statin.
Introduction: The Metabolic Journey of Atorvastatin
Atorvastatin is administered orally as an active calcium salt. Following absorption, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall cholesterol-lowering effect. In fact, it is estimated that these active metabolites are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.
These hydroxylated metabolites can exist in equilibrium with their corresponding lactone forms. The lactones are generally considered less active than their open-acid counterparts but can be converted back to the active acid form in vivo. This guide will focus specifically on the p-hydroxyatorvastatin lactone and compare its inhibitory potential against the parent drug, atorvastatin.
Figure 2: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Conclusion and Future Directions
The data clearly indicates that while p-hydroxyatorvastatin lactone does possess inhibitory activity against HMG-CoA reductase, it is less potent than both the parent drug, atorvastatin, and its corresponding open-acid metabolite. The therapeutic efficacy of atorvastatin is therefore a composite of the parent drug and its hydroxylated metabolites, with the open-acid forms being the primary drivers of HMG-CoA reductase inhibition.
For researchers in drug development, this highlights the importance of considering the metabolic fate of a drug candidate and the pharmacological activity of its metabolites. Future studies could explore the kinetics of the lactonization and hydrolysis of p-hydroxyatorvastatin in various physiological compartments to build more comprehensive pharmacokinetic and pharmacodynamic models. Understanding these dynamics is crucial for optimizing drug design and predicting clinical outcomes.
References
-
Lennernäs, H. (2003). Clinical Pharmacokinetics of Atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160. [Link]
-
Jacobsen, W., Kuhn, B., Soldner, A., Kirchner, G., Sewing, K. F., Kroemer, H. K., & Christians, U. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369–1378. [Link]
-
Pond, S. M., & Tozer, T. N. (1984). First-pass elimination. Basic concepts and clinical consequences. Clinical Pharmacokinetics, 9(1), 1–25. [Link]
-
Schaefer, E. J. (2002). The C-reactive protein and coronary heart disease. Metabolism, 51(10), 1-3. [Link]
A Senior Application Scientist's Guide to Characterizing Atorvastatin Antibody Specificity: Cross-Reactivity with p-Hydroxyatorvastatin Lactone
Executive Summary
The accurate quantification of atorvastatin in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. Immunoassays, prized for their sensitivity and throughput, are a cornerstone of this analysis. However, a critical challenge to assay integrity is the potential for anti-atorvastatin antibodies to cross-react with structurally similar metabolites. This guide provides a comprehensive framework for evaluating the cross-reactivity of atorvastatin antibodies with a key metabolite, p-Hydroxyatorvastatin lactone. We will explore the molecular basis for this interaction, present a detailed experimental protocol for a competitive ELISA, and discuss the interpretation of cross-reactivity data in the context of drug development and clinical research.
Introduction: The Imperative for Specificity in Atorvastatin Immunoassays
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor that significantly reduces low-density lipoprotein (LDL) cholesterol.[1][2] Following administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] This process generates several metabolites, including the active para-hydroxyatorvastatin and its corresponding inactive lactone form.[6][7][8][9]
Given that metabolites can circulate at concentrations comparable to or even exceeding the parent drug, the specificity of analytical methods is paramount.[9] An antibody-based assay that fails to distinguish between atorvastatin and its metabolites can lead to a significant overestimation of the parent drug's concentration, thereby compromising the integrity of PK/PD modeling and dose-response assessments. This guide provides the scientific rationale and a robust experimental workflow to quantify the cross-reactivity of a candidate anti-atorvastatin antibody with p-Hydroxyatorvastatin lactone, ensuring the development of a highly specific and reliable immunoassay.
Molecular Basis for Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[10][11] The potential for an anti-atorvastatin antibody to recognize p-Hydroxyatorvastatin lactone is rooted in their shared core structure. The primary differences are the addition of a hydroxyl group on the para-position of one of the phenyl rings and the intramolecular esterification (lactonization) of the heptanoic acid side chain. While the lactonization significantly alters the side chain's conformation from an open acid to a closed ring, the core epitope recognized by many antibodies may remain largely intact.
Below is a diagram illustrating the structural relationship between the parent drug and its metabolite.
Caption: Structural comparison of Atorvastatin and its hydroxylated lactone metabolite.
Assessing Cross-Reactivity: A Competitive Immunoassay Approach
The most effective method for quantifying cross-reactivity is a competitive enzyme-linked immunosorbent assay (ELISA).[10] This format measures the ability of the metabolite (the analyte in solution) to compete with a fixed amount of immobilized atorvastatin-conjugate for binding to a limited amount of the anti-atorvastatin antibody.
Principle of the Method: In this assay, a known concentration of an atorvastatin-protein conjugate (e.g., Atorvastatin-BSA) is coated onto the wells of a microtiter plate. A constant, limiting concentration of the primary anti-atorvastatin antibody is pre-incubated with varying concentrations of either atorvastatin (the reference standard) or p-Hydroxyatorvastatin lactone (the potential cross-reactant). This mixture is then added to the coated plate. The more analyte present in the pre-incubation step, the less free antibody will be available to bind to the immobilized atorvastatin-conjugate. The amount of antibody bound to the plate is then detected with an enzyme-labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of the free analyte in the sample.
By comparing the concentration of p-Hydroxyatorvastatin lactone required to inhibit 50% of the signal (IC50) to the IC50 of atorvastatin, we can calculate the percentage of cross-reactivity.
Data Presentation & Interpretation
The results of the competitive ELISA are typically plotted as signal (e.g., absorbance) versus the logarithm of the analyte concentration. This generates sigmoidal dose-response curves for both atorvastatin and p-Hydroxyatorvastatin lactone. The IC50 value is determined for each curve.
Cross-Reactivity Calculation: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Atorvastatin / IC50 of p-Hydroxyatorvastatin Lactone) * 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests the antibody is specific for the parent drug.
Table 1: Representative Cross-Reactivity Data
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Atorvastatin | 15.2 | 100% |
| p-Hydroxyatorvastatin lactone | 485.5 | 3.1% |
In this representative dataset, the antibody demonstrates a significantly higher affinity for atorvastatin than for its metabolite, with only 3.1% cross-reactivity. For most PK applications, cross-reactivity below 5% is considered acceptable, though this threshold must be evaluated in the context of the expected metabolite concentrations in vivo.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a robust, self-validating framework for assessing antibody cross-reactivity.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating:
-
Washing and Blocking:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (PBS with 1% BSA).
-
Incubate for 1-2 hours at room temperature (RT).[12]
-
-
Preparation of Standards and Antibody Mixture:
-
Prepare serial dilutions of atorvastatin (e.g., from 1000 ng/mL to 0.5 ng/mL) and p-Hydroxyatorvastatin lactone (e.g., from 10,000 ng/mL to 1 ng/mL) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
Determine the optimal limiting concentration of the primary anti-atorvastatin antibody via a prior titration experiment. Dilute the antibody to this concentration in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/metabolite concentration with 50 µL of the diluted primary antibody.[12] Include a zero-standard control (Assay Buffer only).
-
Incubate this mixture for 1 hour at RT.
-
-
Competitive Reaction:
-
Wash the blocked microtiter plate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture from the dilution plate to the corresponding wells of the coated plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at RT.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).[14]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Implications for Drug Development and Clinical Monitoring
The data generated from this cross-reactivity assessment are critical for the validation of any new immunoassay, a requirement stipulated by regulatory bodies like the FDA.[15][16]
-
High Cross-Reactivity (>10%): If an antibody shows high cross-reactivity, it may be unsuitable for assays requiring precise quantification of the parent drug. Results from such an assay would reflect a composite of atorvastatin and its metabolite, confounding PK analysis. In this scenario, researchers must either seek a more specific antibody or resort to chromatographic methods like LC-MS/MS, which can physically separate the compounds before detection.[8]
-
Low Cross-Reactivity (<5%): An antibody with low cross-reactivity is a strong candidate for a specific and reliable immunoassay. The validation report for the assay should include the cross-reactivity data to provide a complete performance profile. This ensures that users are aware of the assay's specificity and can confidently interpret the resulting data.
Conclusion & Recommendations
Thorough characterization of antibody specificity is a non-negotiable step in the development of robust immunoassays for therapeutic drug monitoring. The competitive ELISA protocol detailed here provides a definitive method for quantifying the cross-reactivity of anti-atorvastatin antibodies with the p-Hydroxyatorvastatin lactone metabolite. By understanding and controlling for this variable, researchers can ensure the accuracy of their data, leading to more reliable PK/PD models and better-informed clinical decisions. It is strongly recommended that this cross-reactivity assessment be performed as a standard part of the validation package for any atorvastatin immunoassay.
References
- Dr.Oracle. (2025, August 18).
- ResearchGate. (n.d.).
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
- Benchchem. (2025, December).
- National Institutes of Health (NIH). (n.d.). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor.
- PubMed. (n.d.).
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- BT LAB. (n.d.). ELISA guide.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
- Method Of The Development And Validation For The Determination Of Atorvastatin In Both Bulk And Commercially Pharmaceutical Products. (n.d.).
- U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry.
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in r
- U.S. Food and Drug Administration (FDA). (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
- PubMed. (n.d.). Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- MedchemExpress.com. (n.d.).
- SciELO. (n.d.).
- PharmaInfo. (n.d.). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV-Visibile Spectrophotometry.
- National Institutes of Health (NIH). (n.d.). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion.
- Concise synthesis of atorvastatin lactone under high-speed vibr
- ResearchGate. (2025, August 6).
- FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. (2019, February 8).
- DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvast
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19).
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem.
- National Center for Biotechnology Information (NCBI). (2025, March 3).
- PLOS One. (2015, September 14).
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atorvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. fda.gov [fda.gov]
- 16. histologix.com [histologix.com]
comparing the pharmacokinetic profiles of atorvastatin and its lactone metabolites
An objective comparison of the pharmacokinetic profiles of atorvastatin and its lactone metabolites, supported by experimental data.
A Guide for Researchers, Scientists, and Drug Development Professionals
As drug development professionals, our understanding of a compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to predicting its efficacy and safety. For atorvastatin, the active acid form is just one part of a complex pharmacokinetic story. Its major circulating metabolite, atorvastatin lactone, is not merely an inactive byproduct but a key player in the drug's overall disposition. This guide provides an in-depth comparison of their pharmacokinetic profiles, grounded in experimental evidence, to illuminate the causal relationships that govern their behavior in vivo.
The Interplay of Atorvastatin Acid and Lactone: A Dynamic Equilibrium
Atorvastatin is administered as its active hydroxy acid form, which directly inhibits HMG-CoA reductase.[1][2] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low oral bioavailability of approximately 14%.[1][3][4] A critical metabolic pathway is its conversion to the inactive atorvastatin lactone. This lactonization, along with subsequent hydrolysis of the lactone back to the parent acid, creates a dynamic equilibrium that significantly influences the drug's overall exposure and duration of action.[1] In fact, in vitro studies have shown that the lactone form has a significantly higher affinity and metabolic clearance by the primary metabolizing enzyme, CYP3A4, suggesting that lactonization is a crucial step in atorvastatin's disposition.[5]
Comparative Pharmacokinetic Profiles: A Side-by-Side Analysis
The distinct physicochemical properties of the hydrophilic acid and the more lipophilic lactone lead to different pharmacokinetic behaviors. The following table summarizes these key differences.
| Parameter | Atorvastatin (Acid Form) | Atorvastatin Lactone | Rationale and Significance |
| Oral Bioavailability | Low (~14%) due to extensive first-pass metabolism.[1][3][4] | Systemically available primarily through the metabolism of the acid form.[6] | The low bioavailability of the parent acid underscores the importance of the liver as the primary site of action and metabolism. |
| Time to Peak (Tmax) | Rapidly absorbed, Tmax of ~1-2 hours.[3] | Tmax is generally similar to or slightly delayed compared to the parent acid. | This reflects the rapid absorption of the parent drug and its subsequent, swift conversion to the lactone form. |
| Plasma Protein Binding | Very high (>98%).[1][3][4] | Also highly protein-bound.[1] | High protein binding restricts the volume of distribution and limits the concentration of the free, active drug. |
| Metabolism | Metabolized by CYP3A4/5 to active ortho- and para-hydroxylated metabolites.[2][3] Also undergoes glucuronidation.[2][3] | Higher affinity and intrinsic clearance via CYP3A4 compared to the acid form.[5] Can be hydrolyzed back to the active acid.[1] | The lactone's high metabolic rate via CYP3A4 suggests its formation is a rate-limiting step for elimination. The interconversion creates a reservoir of the active drug, contributing to its long-lasting effect. |
| Elimination Half-life | The half-life of HMG-CoA reductase inhibitory activity is ~14 hours, prolonged by active metabolites.[3] | Contributes to the overall systemic exposure and the extended pharmacodynamic effect. | The presence of active metabolites, sustained by the acid-lactone equilibrium, is responsible for the prolonged therapeutic effect despite the parent drug's half-life. |
| Primary Excretion | Primarily eliminated via biliary secretion.[3][4] | Metabolites are also eliminated mainly through the bile.[3] | Renal excretion is a minor pathway (<1%), meaning dosage adjustments are generally not required in patients with renal impairment.[3][4] |
Visualizing the Metabolic Journey
The metabolic fate of atorvastatin is a branched pathway involving enzymatic transformations and equilibrium. The following diagram illustrates these key relationships.
Caption: Interconversion and metabolism of atorvastatin acid and lactone.
Experimental Protocols: A Foundation for Pharmacokinetic Understanding
Reliable pharmacokinetic data is built upon robust and validated experimental protocols. The following sections detail standardized in vivo and in vitro methodologies used to characterize the profiles of atorvastatin and its metabolites.
Protocol 1: In Vivo Pharmacokinetic Assessment in a Rat Model
This protocol provides a self-validating system to determine the plasma concentration-time course of atorvastatin and its lactone metabolite.
Objective: To quantify the systemic exposure (Cmax, Tmax, AUC) of atorvastatin acid and lactone after a single oral dose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.[7] This strain is a standard model for pharmacokinetic studies. Animals are acclimatized for at least one week under controlled conditions.[7]
-
Dose Formulation & Administration: Atorvastatin is suspended in a suitable vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose) for consistent delivery. A single oral dose (e.g., 10 mg/kg) is administered via gavage to ensure precise dosing.[7]
-
Serial Blood Sampling: A sparse sampling or serial bleeding technique is employed. Blood samples (~0.2 mL) are collected from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7] This time course is designed to capture the absorption, distribution, and elimination phases.
-
Plasma Processing: Samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.[8] The plasma is transferred to clean tubes and stored at -80°C to ensure analyte stability prior to analysis.
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: A protein precipitation extraction is performed by adding ice-cold acetonitrile (containing a stable isotope-labeled internal standard) to the plasma samples. This efficiently removes proteins that interfere with the analysis.
-
Chromatographic Separation: The supernatant is injected into a UPLC system with a C18 reverse-phase column to separate atorvastatin, its lactone, and other metabolites.[9]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. This method provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring accurate quantification even at low concentrations.[10][11]
-
-
Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental pharmacokinetic software to calculate key parameters like Cmax, Tmax, and AUC.
Trustworthiness: The protocol's integrity is ensured by including a pre-dose sample as a baseline, using an internal standard to correct for analytical variability, and employing a highly specific LC-MS/MS detection method.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the intrinsic clearance of a compound, providing a crucial early indicator of its metabolic fate.
Objective: To measure the rate of metabolism of atorvastatin acid and lactone by CYP3A4 in a controlled in vitro system.
Methodology:
-
Reagents: Pooled human liver microsomes (HLMs), NADPH (cofactor), atorvastatin, and a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: HLMs are pre-warmed at 37°C in the buffer. The reaction is initiated by adding the substrate (atorvastatin acid or lactone). A parallel incubation is run without the NADPH cofactor to serve as a negative control, ensuring that any observed compound loss is due to enzymatic metabolism and not chemical instability.
-
Time Course Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
-
Data Interpretation: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity. In vitro studies show the intrinsic clearance for the lactone is 20- to 83-fold higher than for the acid.[5]
Workflow Visualization
The following diagram outlines the logical flow of the in vivo pharmacokinetic study, from animal preparation to final data interpretation.
Caption: Standard workflow for an in vivo pharmacokinetic study.
Conclusion for the Professional
A nuanced understanding of atorvastatin's pharmacology requires looking beyond the parent acid. The lactone metabolite is a central component of its disposition, acting as both a precursor for elimination and a reservoir for the active drug. Its higher affinity for CYP3A4 metabolism highlights lactonization as a critical pharmacokinetic event. For drug development professionals, this case study emphasizes the necessity of characterizing major metabolites to fully comprehend a drug's ADME profile, predict potential drug-drug interactions, and ultimately ensure the development of safer and more effective medicines. The robust in vivo and in vitro protocols detailed here provide the framework for achieving that comprehensive understanding.
References
- Gertz, M., et al. (2013). Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite. Clinical Pharmacokinetics, 52(5), 399-410.
-
Igel, M., et al. (2001). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Nephrology Dialysis Transplantation, 16(9), 1913-1919. [Link]
-
Gertz, M., et al. (2013). Development of a Population Pharmacokinetic Model for Atorvastatin Acid and Its Lactone Metabolite. Semantic Scholar. [Link]
-
Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]
-
Lennernäs, H. (2003). Clinical Pharmacokinetics of Atorvastatin. ResearchGate. [Link]
-
Hermann, M., et al. (2006). Exposure of atorvastatin is unchanged but lactone and acid metabolites are increased several-fold in patients with atorvastatin-related myopathy. Clinical Pharmacology & Therapeutics, 79(6), 532-539. [Link]
-
Al-Mohizea, A. M., et al. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics, 13(5), 702. [Link]
-
Zubiaur, P., et al. (2021). Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response. British Journal of Clinical Pharmacology, 88(5), 2348-2361. [Link]
-
Burk, O., et al. (2011). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. Drug Metabolism and Disposition, 39(9), 1695-1702. [Link]
-
Zhang, Y., et al. (2020). Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients. Therapeutic Drug Monitoring, 42(6), 856-864. [Link]
-
Jacobsen, W., et al. (2000). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link]
-
Lopes, A., et al. (2021). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Molecular Pharmaceutics, 18(9), 3466-3476. [Link]
-
Lopes, A., et al. (2021). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. ACS Publications. [Link]
-
Li, R., et al. (2018). Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 7(11), 725-734. [Link]
-
PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). [Link]
Sources
- 1. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Population Pharmacokinetic Model for Atorvastatin Acid and Its Lactone Metabolite | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the In Vitro vs. In Vivo Activity of p-Hydroxyatorvastatin Lactone
Introduction: Beyond the Parent Compound
In the landscape of hyperlipidemia treatment, atorvastatin stands as a cornerstone therapy, prized for its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, the clinical efficacy and pharmacokinetic profile of atorvastatin are not solely attributable to the parent drug. Upon administration, atorvastatin undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), to form two principal active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[2][3][4] These hydroxylated metabolites are equipotent to the parent compound and are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2][5][6]
A critical, yet often overlooked, aspect of atorvastatin's disposition is the pH-dependent, reversible interconversion between the pharmacologically active hydroxy acid forms and their corresponding inactive lactone forms.[7][8][9] This guide focuses specifically on p-Hydroxyatorvastatin Lactone, a major circulating metabolite whose role is more complex than a simple "inactive" label would suggest. Understanding the disparity between its measured activity in controlled in vitro systems and its functional implications in vivo is paramount for researchers in drug metabolism, toxicology, and clinical pharmacology. This guide provides a comparative analysis, supported by experimental data and protocols, to elucidate the nuanced role of this key metabolite.
Metabolic Fate: The Genesis of p-Hydroxyatorvastatin Lactone
Atorvastatin is administered as an active calcium salt (acid form).[6] Its journey through the body involves a complex network of metabolic transformations. The formation of p-Hydroxyatorvastatin Lactone occurs via two primary routes, creating a dynamic equilibrium that dictates the overall pharmacological effect.
-
Hydroxylation then Lactonization: Atorvastatin acid is hydroxylated by CYP3A4 to p-OH-atorvastatin acid, which then undergoes intramolecular cyclization to form the lactone.
-
Lactonization then Hydroxylation: Atorvastatin acid first converts to its lactone form. This lactone is a significantly better substrate for CYP3A4 than the acid form, undergoing hydroxylation much more readily to form p-OH-atorvastatin lactone.[6][10]
This metabolic interplay is visualized in the pathway below.
Part 1: In Vitro Activity Profile
In isolated, cell-free, or cell-based systems, the activity of a compound can be assessed with high precision. For p-Hydroxyatorvastatin Lactone, the in vitro findings paint a consistent picture of low direct pharmacological activity against its primary therapeutic target.
HMG-CoA Reductase Inhibition: A Tale of Inactivity
The defining feature of statins is their ability to competitively inhibit HMG-CoA reductase. This activity is structurally dependent on the open hydroxy acid configuration, which mimics the endogenous substrate, HMG-CoA. The closed-ring structure of the lactone form does not fit into the enzyme's active site.
Consequently, p-Hydroxyatorvastatin Lactone is considered inactive as a direct HMG-CoA reductase inhibitor.[7][8][9] Its IC50 value for enzyme inhibition is several orders of magnitude higher than its corresponding acid form, rendering its direct contribution to cholesterol reduction negligible in an in vitro setting.
Cellular Permeability and Off-Target Effects
While inactive at the primary target, the lactone's physicochemical properties distinguish it from the acid form. Being more lipophilic and neutral, lactones exhibit greater membrane permeability.[11] This characteristic may underlie some of its observed "off-target" effects in vitro:
-
Myotoxicity: Studies on primary human skeletal muscle cells have shown that the lactone forms of statins are significantly more potent at inducing myotoxicity compared to their corresponding acid forms.[12] Atorvastatin lactone was found to be 14-fold more potent in this regard.[12] This suggests that the increased ability of the lactone to enter muscle cells could be a key factor in statin-associated muscle symptoms.
-
CYP3A4 Inhibition: Interestingly, atorvastatin lactone shows a stronger inhibitory effect on CYP3A4/5 activity (IC50 = 5.6 µM) compared to the acid form.[11] This implies that high concentrations of the lactone could participate in drug-drug interactions by inhibiting the metabolism of other CYP3A4 substrates.
Part 2: In Vivo Relevance and Pharmacokinetics
Transitioning from a petri dish to a whole organism introduces layers of complexity, including absorption, distribution, metabolism, and excretion (ADME). In vivo, p-Hydroxyatorvastatin Lactone is not merely an inert bystander but an integral player in the overall disposition of atorvastatin.
A Major Circulating Metabolite
Despite being administered as the acid, plasma concentrations of atorvastatin lactone and its hydroxylated metabolites are often equal to or greater than their respective acid forms following oral administration.[13] This is largely due to the acidic environment of the stomach, which promotes lactonization before absorption.[13][14] This significant systemic exposure underscores the necessity of understanding its biological role.
The Lactone as a Metabolic Gateway
A pivotal finding from in vitro metabolism studies is that atorvastatin lactone is a far superior substrate for CYP3A4 compared to atorvastatin acid.[10] The intrinsic clearance for the formation of p-hydroxy metabolite is 83-fold higher from the lactone versus the acid.[10] This leads to a crucial hypothesis: the lactonization of atorvastatin may be the critical first step for its efficient elimination.[10] The body may convert the acid to the lactone, which is then rapidly hydroxylated and cleared. Therefore, the in vivo presence of p-Hydroxyatorvastatin Lactone is a direct consequence of this efficient metabolic pathway.
Bridging the Gap: Correlation, Discrepancies, and Causality
The central discrepancy is clear: a metabolite that is inactive at its target enzyme in vitro is present at high concentrations in vivo and is central to the drug's metabolic clearance. The correlation is not found in a direct line from in vitro activity to in vivo effect, but rather in a dynamic, interconnected system.
The correlation is explained by two key principles:
-
The Lactone as a Pro-drug Reservoir: The acid-lactone interconversion is a reversible equilibrium. Although the lactone itself is inactive, it can be hydrolyzed back to the active p-OH-atorvastatin acid form in plasma and tissues. It thus serves as a circulating reservoir that can replenish the active metabolite, contributing to the prolonged half-life of HMG-CoA reductase inhibitory activity (20-30 hours), which is longer than the parent drug's half-life (14 hours).[1][2][5]
-
The Lactone as a Clearance Driver: As established, the lactone form is more rapidly metabolized by CYP3A4.[10] Its formation in vivo is essential for the efficient hydroxylation and subsequent elimination of the drug. An inability to form or clear the lactone could lead to altered drug exposure and potential toxicity.
Quantitative Data Summary
The following table summarizes key comparative data from the literature, highlighting the functional differences between the acid and lactone forms.
| Parameter | Atorvastatin (Acid) | Atorvastatin Lactone | p-OH-Atorvastatin (Acid) | p-OH-Atorvastatin Lactone | Reference(s) |
| HMG-CoA Reductase IC50 | ~3.71 nM | Inactive / High µM | ~3.29 nM | Inactive / High µM | [6] |
| CYP3A4 Km (para-hydroxylation) | 25.6 µM | 1.4 µM | N/A | N/A | [10] |
| CYP3A4 Intrinsic Clearance (CLint) | 35.5 µL/min/mg | 2949 µL/min/mg | N/A | N/A | [10] |
| Myotoxicity in vitro | Lower Potency | ~14x Higher Potency | Not Reported | Not Reported | [12] |
| CYP3A4/5 Inhibition IC50 | Minimal | 5.6 µM | Not Reported | Not Reported | [11] |
Experimental Protocols
To empower researchers to validate these findings, we provide outlines for key experimental protocols.
Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol is based on a standard spectrophotometric assay that measures the rate of NADPH consumption.[15][16]
Objective: To determine the IC50 of a test compound (e.g., p-OH-atorvastatin acid vs. lactone) against HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from MilliporeSigma or Assay Genie)
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
NADPH
-
HMG-CoA substrate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO) and positive control (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compounds and the positive control.
-
Reaction Setup: In each well of the 96-well plate, add:
-
Assay Buffer
-
NADPH solution (final concentration ~400 µM)
-
1 µL of test compound dilution (or DMSO for vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Initiate the reaction by adding HMG-CoA substrate (final concentration ~400 µM) and the HMG-CoA reductase enzyme.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes. The rate of decrease corresponds to the rate of NADPH oxidation.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Hyperlipidemia Model in Rodents
This protocol describes a common method to induce hyperlipidemia and test the efficacy of lipid-lowering agents.[17][18]
Objective: To evaluate the effect of a test compound on serum lipid profiles in a diet-induced hyperlipidemia model.
Materials:
-
Male Sprague Dawley rats (8-10 weeks old)
-
Standard chow diet
-
High-Fat Diet (HFD): Typically 45-60% kcal from fat, with added cholesterol.
-
Test compound and vehicle for administration (e.g., oral gavage)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Clinical chemistry analyzer for lipid panel analysis
Procedure:
-
Acclimation: Acclimate animals for one week on a standard chow diet.
-
Induction of Hyperlipidemia:
-
Divide animals into groups (e.g., Control, HFD + Vehicle, HFD + Test Compound).
-
Feed the control group a standard diet and all other groups the HFD for 4-8 weeks to induce hyperlipidemia.
-
Monitor body weight and food intake regularly.
-
-
Treatment Period:
-
After the induction period, confirm hyperlipidemia via a baseline blood draw.
-
Administer the vehicle or test compound daily (e.g., via oral gavage) for a specified treatment period (e.g., 4 weeks) while continuing the respective diets.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples after an overnight fast.
-
Separate plasma and analyze for Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL-C), and High-Density Lipoprotein (HDL-C).
-
Harvest liver tissue to assess for steatosis (e.g., via histology or lipid content analysis).
-
-
Data Analysis:
-
Compare the lipid parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the percentage reduction in TC and LDL-C for the treatment group relative to the HFD + Vehicle group.
-
Conclusion and Implications for Drug Development
The case of p-Hydroxyatorvastatin Lactone is a powerful illustration of why a holistic view is essential in pharmacology. Relying solely on in vitro target-based activity would incorrectly dismiss this metabolite as insignificant. However, a comprehensive analysis reveals its critical roles:
-
As a Pro-drug: It contributes to the sustained therapeutic effect of atorvastatin by converting back to its active acid form.
-
As a Metabolic Intermediate: It is a key substrate for CYP3A4, driving the clearance and elimination of the drug.
-
As a Potential Mediator of Off-Target Effects: Its lipophilicity may contribute to myotoxicity and drug-drug interactions.
For researchers and drug development professionals, this comparison underscores the importance of characterizing major metabolites, even those lacking direct target activity. The interplay between acid and lactone forms is a crucial factor in the overall safety and efficacy profile of atorvastatin. Future research should continue to explore the tissue-specific conversion rates and the precise contribution of lactone metabolites to both therapeutic outcomes and adverse events.
References
- Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver? [Online].
- PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. ClinPGx. [Online].
- Patel, P. N., & Tadi, P. (2025, August 3). Atorvastatin. StatPearls - NCBI Bookshelf. [Online].
- News-Medical.Net. (2019, September 19). Atorvastatin Uses, Interactions & Side Effects. [Online].
- Gharbi, M., et al. (n.d.). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, NIH. [Online].
- Walsky, R. L., et al. (n.d.). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, PubMed. [Online].
- Skottheim, I. B., et al. (n.d.). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro. European Journal of Pharmaceutical Sciences, PubMed. [Online].
- Saitoh, M., et al. (n.d.). Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport. Pharmaceutical Research, ProQuest. [Online].
- Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Online].
- Shon, J., et al. (n.d.). Effects of acid and lactone forms of statins on S-warfarin 7-hydroxylation catalyzed by human liver microsomes and recombinant C. Journal of Pharmaceutical Sciences. [Online].
- Hoffmann, M., & Nowosielski, M. (2025, August 6). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin. ResearchGate. [Online].
- Morse, B. L., et al. (n.d.). Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, PMC - NIH. [Online].
- Hoffmann, M., & Nowosielski, M. (n.d.). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry (RSC Publishing). [Online].
- Reig-López, M., et al. (2021, May 13). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. MDPI. [Online].
- Li, H., et al. (n.d.). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. Molecules, PMC - PubMed Central. [Online].
- Rajamannan, N. M., et al. (n.d.). Atorvastatin Inhibits Hypercholesterolemia-Induced Cellular Proliferation and Bone Matrix Production in the Rabbit Aortic Valve. Circulation, PubMed Central. [Online].
- MilliporeSigma. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit. [Online].
- Matafome, P., et al. (n.d.). Therapeutic Association of Atorvastatin and Insulin in Cardiac Ischemia: Study in a Model of Type 2 Diabetes With Hyperlipidemia. Pharmacological Research, PubMed. [Online].
- ResearchGate. (n.d.). In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. [Online].
- Hoffmann, M., & Nowosielski, M. (2008, October 7). DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, PubMed. [Online].
Sources
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport - ProQuest [proquest.com]
- 12. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic association of atorvastatin and insulin in cardiac ischemia: study in a model of type 2 diabetes with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different p-Hydroxyatorvastatin lactone quantification methods
A Head-to-Head Comparison of Quantification Methods for p-Hydroxyatorvastatin Lactone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin is a leading synthetic inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis.[1] Its metabolic pathway, primarily mediated by cytochrome P450 3A4 (CYP3A4), results in the formation of active metabolites, including p-hydroxyatorvastatin, which exists in equilibrium with its lactone form.[2][3][4] The accurate quantification of p-hydroxyatorvastatin lactone is crucial for pharmacokinetic (PK) and drug metabolism studies. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will explore the technical underpinnings of each method, present comparative performance data, and offer expert insights to guide researchers in selecting the most appropriate technique for their specific analytical challenges.
Introduction: The Significance of p-Hydroxyatorvastatin Lactone Quantification
Atorvastatin is administered as an active acid and is extensively metabolized into ortho- and para-hydroxylated derivatives.[2][5] These metabolites, including p-hydroxyatorvastatin, contribute significantly to the overall HMG-CoA reductase inhibitory activity.[3][5] The p-hydroxyatorvastatin metabolite can undergo lactonization to form p-hydroxyatorvastatin lactone.[4][6] Understanding the concentration of this lactone in biological matrices is vital for elucidating the complete metabolic profile of atorvastatin, assessing drug-drug interactions, and evaluating the impact of genetic polymorphisms in metabolizing enzymes like CYP3A4.[7] The choice of analytical methodology is therefore a critical decision that directly influences the quality and reliability of research outcomes.
Analyte Characteristics: Stability and Interconversion
A key consideration in the quantification of p-hydroxyatorvastatin lactone is its pH-dependent equilibrium with the open-acid form, p-hydroxyatorvastatin. The lactone form is more stable in acidic conditions, while the acid form predominates in neutral or basic environments. This interconversion necessitates careful sample handling and preparation to prevent artificial alterations in the measured concentrations.[8] Protocols often involve immediate sample freezing, the use of acidic buffers, or rapid extraction into an organic solvent to stabilize the analyte.[8][9]
Premier Quantification Methodologies
The analytical landscape for p-hydroxyatorvastatin lactone quantification is dominated by two primary techniques, each with distinct advantages and ideal applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. The method involves the chromatographic separation of the analyte from the biological matrix, followed by ionization and detection using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. This high specificity minimizes interferences from other compounds in the sample.
Expert Insights: The high sensitivity of LC-MS/MS allows for the quantification of p-hydroxyatorvastatin lactone at very low concentrations (sub-ng/mL), which is often necessary for clinical pharmacokinetic studies.[9][10] The use of a stable isotope-labeled internal standard (SIL-IS) is a hallmark of a robust LC-MS/MS method. The SIL-IS compensates for variations in sample preparation and matrix effects, leading to high precision and accuracy.
A Self-Validating System: A well-validated LC-MS/MS method, in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA), provides a high degree of confidence in the results.[11][12]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at 4°C to minimize lactone hydrolysis.[9]
-
To 500 µL of plasma, add the internal standard solution.
-
Condition an SPE cartridge with methanol followed by an acidic buffer (e.g., pH 5.0 sodium acetate).[8]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: UPLC or HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both p-hydroxyatorvastatin lactone and its SIL-IS.
-
Sources
- 1. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Atorvastatin - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Lipid-Lowering Efficacy of Atorvastatin and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, the therapeutic narrative of atorvastatin does not end with the parent molecule. Following oral administration, atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic process generates two major active metabolites: ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA).[2] These metabolites are not mere byproducts; they are pharmacologically active and are understood to contribute significantly to the overall lipid-lowering effect of atorvastatin, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2][3]
This guide provides a comprehensive comparison of the lipid-lowering efficacy of atorvastatin and its principal active metabolites. We will delve into their comparative potencies based on in vitro enzymatic assays, discuss the current landscape of in vivo evidence, and provide detailed experimental protocols to empower researchers to further investigate these compounds.
In Vitro Efficacy: A Head-to-Head Comparison of HMG-CoA Reductase Inhibition
The intrinsic potency of a statin is best assessed by its ability to inhibit its molecular target, HMG-CoA reductase. In vitro enzyme inhibition assays provide a direct measure of this activity, typically quantified by the half-maximal inhibitory concentration (IC50).
A key study provides a direct comparison of the inhibitory activities of atorvastatin, o-HA, and p-HA on HMG-CoA reductase.[1][4] The results, summarized in the table below, reveal a clear hierarchy of potency.
| Compound | Target Enzyme | IC50 Value (nM) | Relative Potency Comparison |
| Atorvastatin | HMG-CoA Reductase | ~8 nM | Highly Potent |
| ortho-hydroxyatorvastatin (o-HA) | HMG-CoA Reductase | ~8 nM | Equipotent to parent drug in vitro |
| para-hydroxyatorvastatin (p-HA) | HMG-CoA Reductase | Considerably less active than atorvastatin | Lower Potency |
Data sourced from BenchChem (2025) and a study by the University of Helsinki (2023).[1][4][5]
These in vitro data unequivocally demonstrate that o-HA possesses inhibitory potency comparable to the parent drug, atorvastatin. In contrast, p-HA is significantly less active in inhibiting HMG-CoA reductase. This finding is critical for understanding the pharmacological contribution of each metabolite to the overall therapeutic effect of atorvastatin. The prolonged therapeutic effect of atorvastatin is, in part, attributed to these active metabolites which, combined, are responsible for a significant portion of the total HMG-CoA reductase inhibitory activity observed in plasma.[4]
Visualizing the Mechanism of Action
The following diagram illustrates the metabolic pathway of atorvastatin and the subsequent inhibition of the cholesterol biosynthesis pathway by the parent drug and its active metabolites.
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
Experimental Protocol 2: In Vivo Comparative Efficacy Study in a Hyperlipidemic Rabbit Model
This proposed protocol provides a framework for a head-to-head comparison of atorvastatin and its active metabolites in an established animal model of hyperlipidemia.
1. Animal Model and Diet:
-
Animals: Male New Zealand White rabbits.
-
Induction of Hyperlipidemia: Feed a high-cholesterol diet (HCD), for example, a standard rabbit chow supplemented with 1% cholesterol, for a period of 4-8 weeks to establish hyperlipidemia. [4] 2. Experimental Groups:
-
Group 1: Control (HCD only)
-
Group 2: HCD + Atorvastatin
-
Group 3: HCD + ortho-hydroxyatorvastatin
-
Group 4: HCD + para-hydroxyatorvastatin (Doses for each compound should be determined based on pharmacokinetic data and desired therapeutic equivalence).
3. Treatment and Monitoring:
-
Administer the respective compounds orally once daily for a predetermined period (e.g., 4-8 weeks).
-
Collect blood samples at baseline and at regular intervals throughout the study.
4. Lipid Profile Analysis:
-
Measure the following lipid parameters in the collected serum samples:
-
Total Cholesterol (TC)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
5. Data Analysis:
-
Calculate the percentage change in each lipid parameter from baseline for each treatment group.
-
Compare the lipid-lowering effects of atorvastatin, o-HA, and p-HA using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for In Vivo Comparative Efficacy Study.
Conclusion and Future Directions
The in vitro evidence clearly establishes that ortho-hydroxyatorvastatin is a potent inhibitor of HMG-CoA reductase, with an efficacy comparable to its parent compound, atorvastatin. Para-hydroxyatorvastatin, while active, demonstrates significantly lower potency. The substantial contribution of these active metabolites to the overall circulating inhibitory activity underscores their importance in the therapeutic profile of atorvastatin.
The notable absence of direct in vivo comparative studies represents a critical knowledge gap. Future research focused on head-to-head comparisons of atorvastatin and its hydroxylated metabolites in relevant animal models of hyperlipidemia is essential. Such studies will provide a more complete understanding of their relative contributions to lipid lowering in a physiological context and could pave the way for the development of novel therapeutic strategies targeting cholesterol metabolism. The experimental protocols provided in this guide offer a robust framework for undertaking these much-needed investigations.
References
- BenchChem. (2025). A Comparative Analysis of Atorvastatin Ethyl Ester and Its Metabolites. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Atorvastatin and its Active Metabolite, 2-Hydroxy Atorvastatin, in HMG-CoA Reductase Inhibition. BenchChem.
- University of Helsinki. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. HELDA - University of Helsinki.
- BenchChem. (2025).
- PubMed. (2014). Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models. PubMed.
- BenchChem. (2025).
- IMR Press. (2023). Evaluation on the Effectiveness of High Cholesterol Diet Feeding in Inducing Early and Established Atherosclerotic Lesions in New Zealand White Rabbits. IMR Press.
- PubMed. (2008). Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice. PubMed.
- Arteriosclerosis, Thrombosis, and Vascular Biology. (1999). Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Cochrane Library. (2015). Atorvastatin for lowering lipids. Cochrane Library.
- PubMed. (1999). Effect of atorvastatin on blood lipid levels in the first 2 weeks of treatment: a randomized, placebo-controlled study. PubMed.
- The Annals of Pharmacotherapy. (1998). Atorvastatin in the treatment of primary hypercholesterolemia and mixed dyslipidemias. The Annals of Pharmacotherapy.
- PubMed Central. (2023). Plasma concentration of atorvastatin metabolites correlates with low-density lipoprotein cholesterol reduction in patients with coronary heart disease. PubMed Central.
- PubMed. (2005). Atorvastatin reduces serum leptin concentration in hypercholesterolemic rabbits. PubMed.
- PubMed. (2015).
- GP Notebook. (2023).
- PubMed. (2012).
- ResearchGate. (1997). Prolonged inhibition of cholesterol synthesis explains the efficacy of atorvastatin.
- Taylor & Francis Online. (2012).
- International Journal of Medical Research & Health Sciences. (2017). A Comparative study on the effect of Atorvastatin-Vitamin D versus Atorvastatin on serum LDL levels. International Journal of Medical Research & Health Sciences.
- PubMed. (2023). Comparative efficacy and safety among high-intensity statins.
- PubMed. (2001).
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Simultaneous Determination of Atorvastatin and its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of atorvastatin and its active metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies, focusing on the validation of robust and sensitive techniques for the simultaneous determination of atorvastatin and its key metabolites. We will delve into the causality behind experimental choices, grounded in scientific principles and regulatory expectations.
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxy metabolites.[1] These metabolites significantly contribute to the drug's therapeutic effect, making their simultaneous measurement crucial.[1] This necessitates analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity, in accordance with guidelines from regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8][9]
Comparative Overview of Analytical Techniques
While various techniques like HPLC-UV and HPTLC have been employed for atorvastatin analysis, they often lack the sensitivity and selectivity required for the low concentrations of the parent drug and its metabolites in complex biological matrices.[10][11][12][13][14][15][16] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for instance, typically has a lower limit of quantification (LLOQ) in the low to mid ng/mL range and is more susceptible to interference from endogenous plasma components.[13]
Consequently, hyphenated mass spectrometry techniques, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have become the gold standard.[10][13] UPLC-MS/MS offers superior sensitivity (with LLOQs in the low pg/mL to sub-ng/mL range), high selectivity through specific mass-to-charge ratio monitoring, and faster analysis times.[13][17][18][19][20]
In-Depth Look: UPLC-MS/MS Method Validation
A robust bioanalytical method validation is a self-validating system, ensuring that the method is suitable for its intended purpose.[21][22] The validation process involves assessing several key parameters as stipulated by ICH, FDA, and EMA guidelines.[2][3][5][6][7][8][9][22]
Key Validation Parameters for Atorvastatin and Metabolite Analysis
| Validation Parameter | UPLC-MS/MS Performance | Typical HPLC-UV Performance | Regulatory Guideline Reference |
| Selectivity | Very High: No significant interference from endogenous matrix components observed in multiple sources of blank plasma.[13] | Moderate: Potential for co-eluting compounds to interfere with analyte peaks.[13] | ICH Q2(R1)[3][9][21][22], FDA Bioanalytical Method Validation Guidance[6][7] |
| Sensitivity (LLOQ) | 0.050 ng/mL for atorvastatin and its metabolites.[18] | 10.45 ng/mL to 22.86 ng/ml for atorvastatin.[11][14] | EMA Guideline on Bioanalytical Method Validation[2][5] |
| Linearity Range | 0.2–40 ng/mL[17] to 0.500-250 ng/mL[19] for atorvastatin and its metabolites. | 15.62 ng/mL to 2000 ng/mL for atorvastatin.[14] | ICH Q2(R1)[3][9][21][22] |
| Accuracy | Within ±4.3% of nominal values.[18] | Within ±15% of the actual concentration.[14] | FDA Bioanalytical Method Validation Guidance[6][7] |
| Precision | Intra- and inter-day precision less than 6.6%.[18] | Intra- and inter-day precision less than 15% CV.[14] | EMA Guideline on Bioanalytical Method Validation[2][5] |
| Recovery | >70% to >80% for all analytes and internal standards.[19][23] | Average recovery of 98.7%.[11] | ICH Q2(R1)[3][9][21][22] |
| Matrix Effect | Minimized through efficient extraction and the use of stable isotope-labeled internal standards.[17][24] | Can be significant and requires careful evaluation. | FDA Bioanalytical Method Validation Guidance[6][7] |
| Stability | Demonstrated under various conditions (freeze-thaw, bench-top, long-term).[14][25] | Needs to be thoroughly assessed.[26][27] | EMA Guideline on Bioanalytical Method Validation[2][5] |
Experimental Protocols
Diagram of Atorvastatin and its Key Metabolites
Caption: Metabolic pathway of Atorvastatin.
Recommended UPLC-MS/MS Experimental Workflow
This protocol is a synthesis of best practices from validated methods for the simultaneous determination of atorvastatin and its metabolites.[17][18][19]
Caption: UPLC-MS/MS experimental workflow.
Step-by-Step Methodology
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [17][23][28]
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., a mixture of deuterated atorvastatin and its metabolites).
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions [17][18][19]
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC HSS T3 column (e.g., 3.0 mm × 100 mm, 1.8 μm).[17][29]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.05% v/v).[17][18]
-
Flow Rate: 0.4 - 0.6 mL/min.[18]
-
Injection Volume: 1.0 - 5.0 µL.[24]
-
Column Temperature: 40 °C.[24]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[17][18]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for atorvastatin, its metabolites, and the internal standards.
MRM Transitions (Example in Positive Ion Mode) [17]
-
Atorvastatin: m/z 559.4 → 440.1
-
ortho-hydroxy Atorvastatin: m/z 575.4 → 466.2
-
para-hydroxy Atorvastatin: m/z 575.5 → 440.5
-
Atorvastatin Lactone: m/z 541.3 → 448.3
-
ortho-hydroxy Atorvastatin Lactone: m/z 557.3 → 448.3
-
para-hydroxy Atorvastatin Lactone: m/z 557.3 → 448.3
Conclusion
The simultaneous determination of atorvastatin and its metabolites requires highly sensitive and selective analytical methods. This guide has demonstrated the superiority of UPLC-MS/MS over older techniques like HPLC-UV for this purpose. The provided experimental workflow and validation parameter comparison, grounded in regulatory guidelines, offer a comprehensive framework for researchers and scientists to develop and validate robust bioanalytical methods. By adhering to these principles of scientific integrity and thorough validation, drug development professionals can ensure the generation of high-quality, reliable data for critical decision-making in the pharmaceutical industry.
References
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing).
- Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - Taylor & Francis Online.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry - PubMed.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS.
- Guideline Bioanalytical method validation - European Medicines Agency (EMA).
- Bioanalytical Method Validation - Guidance for Industry | FDA.
- Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods - International Journal of Pharmaceutical Sciences.
- Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS | Request PDF - ResearchGate.
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - NIH.
- Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review.
- Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PubMed Central.
- Various analytical methods for analysis of atorvastatin: A review.
- A Comparative Guide to the Bioanalytical Validation of Atorvastatin Ethyl Ester in Plasma: UPLC-MS/MS vs. HPLC-UV - Benchchem.
- Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - MDPI.
- Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - NIH.
- Application Note: High-Throughput Quantification of Atorvastatin and its Active Metabolites in Human Plasma and Urine using Stab - Benchchem.
- Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC - NIH.
- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma.
- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma - ResearchGate.
- Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. jddtonline.info [jddtonline.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wjarr.com [wjarr.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of p-Hydroxyatorvastatin Lactone
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, including active pharmaceutical ingredients (APIs) and their metabolites, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of p-Hydroxyatorvastatin lactone, a metabolite of the widely used drug atorvastatin. By understanding the rationale behind these procedures, you can ensure the safety of your personnel and the integrity of your facility's environmental stewardship.
The Imperative for Proper Disposal: Beyond the Bench
The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. The introduction of pharmacologically active compounds into the environment, even in small quantities, can have unintended ecological consequences. While p-Hydroxyatorvastatin lactone is a metabolite, it retains a chemical structure that warrants careful consideration for its disposal. This guide is designed to provide clarity and a scientifically grounded protocol to mitigate any potential risks.
Hazard Assessment and Classification
Before any disposal protocol can be established, a thorough hazard assessment is necessary. Based on available Safety Data Sheets (SDS), p-Hydroxyatorvastatin lactone is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, the absence of a GHS hazard classification does not equate to an absence of risk, particularly concerning environmental exposure.
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste can fall into two main categories:
| Waste Classification | Description | Disposal Requirements |
| RCRA Hazardous Waste | Chemicals specifically listed by the EPA (P- and U-lists) or those exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity. | Must be managed by a licensed hazardous waste vendor according to strict EPA and Department of Transportation (DOT) regulations. |
| Non-RCRA Pharmaceutical Waste | Pharmaceuticals that do not meet the criteria for RCRA hazardous waste but are not suitable for disposal in regular trash or down the drain. | Best practice and many state regulations mandate disposal via incineration through a licensed waste management facility.[1][2] |
p-Hydroxyatorvastatin lactone is not found on the RCRA P- or U-lists of hazardous chemicals. Furthermore, based on its chemical properties, it does not exhibit characteristics of ignitability, corrosivity, or reactivity. While toxicological data on the parent compound, atorvastatin, and its metabolites suggest potential for environmental effects, there is currently insufficient evidence to classify p-Hydroxyatorvastatin lactone as a RCRA characteristic hazardous waste for toxicity.[3][4][5][6]
A Conservative and Compliant Approach
Given the potential for biological activity and the increasing scrutiny of pharmaceutical waste, the most responsible and compliant approach is to manage p-Hydroxyatorvastatin lactone as non-RCRA pharmaceutical waste . This ensures that the compound is destroyed via high-temperature incineration, the environmentally preferred method for disposing of active pharmaceutical ingredients.
Personal Protective Equipment (PPE)
When handling p-Hydroxyatorvastatin lactone for disposal, the following standard laboratory PPE should be worn to minimize any potential for exposure:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
Spill Management Protocol
In the event of a spill of p-Hydroxyatorvastatin lactone powder:
-
Restrict Access: Cordon off the affected area to prevent the spread of the powder.
-
Don Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat. For larger spills, consider respiratory protection (e.g., an N95 respirator) to prevent inhalation of the powder.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical powders, such as a chemical absorbent pad or vermiculite. Avoid dry sweeping, which can create airborne dust.
-
Clean the Area: Moisten the absorbent material slightly with water to prevent dust generation. Carefully scoop the material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as non-RCRA pharmaceutical waste.
Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of p-Hydroxyatorvastatin lactone from a research laboratory setting.
1. Waste Collection and Segregation
-
Designated Waste Container: All solid waste contaminated with p-Hydroxyatorvastatin lactone, including unused neat compound, contaminated labware (e.g., weigh boats, spatulas), and used PPE, should be collected in a designated, leak-proof container.
-
Container Material: The container should be made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.
-
Avoid Mixing: Do not mix p-Hydroxyatorvastatin lactone waste with other waste streams, particularly RCRA hazardous waste, to avoid costly and complex disposal procedures.
2. Labeling
Proper labeling is a critical component of safe waste management. The waste container must be clearly and accurately labeled.
-
Label Contents: The label should include the following information:
-
The words "Non-RCRA Pharmaceutical Waste for Incineration"
-
The chemical name: "p-Hydroxyatorvastatin Lactone"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
3. Storage
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to prevent the release of material in case of a container failure.
4. Arranging for Disposal
-
Licensed Waste Vendor: Contract with a licensed and reputable environmental waste management company that is permitted to handle and incinerate non-RCRA pharmaceutical waste.
-
Waste Profile: Your institution's Environmental Health and Safety (EHS) office will likely need to create a waste profile for p-Hydroxyatorvastatin lactone. Provide them with the Safety Data Sheet and any other relevant information.
-
Scheduled Pickup: Coordinate with your EHS office or the waste vendor for a scheduled pickup of the full waste container.
The following diagram illustrates the recommended workflow for the proper disposal of p--Hydroxyatorvastatin lactone.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of p-Hydroxyatorvastatin lactone, while seemingly a minor operational detail, is a reflection of a laboratory's commitment to the highest standards of safety, compliance, and environmental stewardship. By treating this and other non-RCRA pharmaceutical compounds with a level of caution that prioritizes environmental protection, the scientific community can continue its vital work while minimizing its ecological footprint. Always consult with your institution's Environmental Health and Safety department to ensure compliance with all local, state, and federal regulations.
References
-
State of California. Medical Waste Management Program. California Department of Public Health. Available at: [Link]
-
Veterinary Compliance Assistance. Non-Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link][1]
-
Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-500.[3][7]
-
U.S. Food and Drug Administration. (2003). Environmental Assessment for Caduet (amlodipine besylate and atorvastatin calcium) Tablets. Available at: [Link][4]
-
Janusinfo. (2024). Atorvastatin Environmental Information. Available at: [Link][5]
-
Falfushynska, H., et al. (2018). Effects of a common pharmaceutical, atorvastatin, on energy metabolism and detoxification mechanisms of a marine bivalve Mytilus edulis. Aquatic Toxicology, 201, 1-10.[6]
Sources
- 1. Content Retired - Compliance Assistance Centers [caiweb.com]
- 2. sandiegocounty.gov [sandiegocounty.gov]
- 3. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Atorvastatin - Janusinfo.se [janusinfo.se]
- 6. Effects of a common pharmaceutical, atorvastatin, on energy metabolism and detoxification mechanisms of a marine bivalve Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for p-Hydroxyatorvastatin Lactone
As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those who perform it. This guide provides essential, immediate safety and logistical information for handling p-Hydroxyatorvastatin lactone. We move beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring every protocol is a self-validating system of safety.
Core Hazard Assessment: A Principle of Precaution
p-Hydroxyatorvastatin lactone is a metabolite of Atorvastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1][2] While some supplier Safety Data Sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), this is often due to a lack of comprehensive toxicological data rather than a confirmed absence of risk. Other sources explicitly state that the toxicological properties have not been thoroughly investigated and describe it as a "pharmaceutical related compound of unknown potency."[3][4]
Given its origin as a metabolite of a potent active pharmaceutical ingredient (API), and the fact that lactone forms of statins can exhibit toxicity, a precautionary principle is paramount.[5] Our core directive is to handle p-Hydroxyatorvastatin lactone as a potentially bioactive and hazardous compound. This approach mitigates the risks associated with its unknown long-term physiological effects.
Essential Personal Protective Equipment (PPE) Protocol
The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, skin contact, and accidental ingestion. The following PPE is mandatory to create a robust barrier against these risks.
Quantitative PPE Summary
The level of required PPE is dictated by the physical form of the compound and the procedure being performed.
| Task / Scenario | Compound Form | Minimum Required PPE | Rationale |
| Weighing & Aliquoting | Solid (Powder) | Double Nitrile Gloves, Disposable Gown, N95 Respirator, Safety Goggles with Side Shields | High risk of aerosolizing fine particulates with unknown inhalation toxicity. |
| Solubilizing & Diluting | Solid & Liquid | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Moderate risk of splashes and direct skin/eye contact. |
| Handling Stock Solutions | Liquid (DMSO, Methanol, etc.) | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Lower risk, but protection against solvent exposure and accidental splashes is necessary. |
| Spill Cleanup | Solid or Liquid | Double Nitrile Gloves, Disposable Gown, N95 Respirator, Safety Goggles with Side Shields | High potential for direct contact and aerosol generation during cleanup. |
Detailed PPE Specifications
-
Hand Protection: Wear two pairs of powder-free nitrile gloves when handling the solid compound or concentrated solutions.[6][7] The outer glove should be placed over the cuff of the gown and changed immediately if contaminated or torn.[6] The inner glove provides a secondary layer of protection during doffing of the outer glove and gown.
-
Body Protection: A disposable, low-permeability gown with a solid front and tight-fitting knit cuffs is required.[6][7] This prevents contamination of personal clothing and skin. Standard cloth lab coats are not sufficient as they are absorbent.[7]
-
Respiratory Protection: When handling the solid powder, a NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of fine particles.[3][8] Surgical masks offer no protection against chemical particulates and must not be used as a substitute.[9]
-
Eye and Face Protection: Wear chemical safety goggles with side shields to protect against splashes and airborne particles.[3][4] When handling larger quantities or in situations with a high splash risk, a full face shield should be worn in addition to goggles.[7][10]
Procedural Guidance: From Planning to Disposal
Safe handling is a complete workflow. The following step-by-step procedures integrate the use of PPE into the entire experimental process.
Risk Assessment and PPE Selection Workflow
Before any work begins, a risk assessment must determine the appropriate level of protection. This decision-making process can be visualized as follows:
Caption: PPE selection based on the compound's physical form and task.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the inner pair of nitrile gloves.
-
Put on the disposable gown, ensuring cuffs are snug over the inner gloves.
-
Put on the N95 respirator (if handling powder). Ensure a proper seal check is performed.
-
Put on safety goggles/face shield.
-
Put on the outer pair of nitrile gloves, pulling the cuffs over the gown sleeves.[6]
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the outer gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated waste container.
-
Remove the gown by rolling it down from the shoulders, turning it inside out as it is removed.
-
Wash hands with the inner gloves still on.
-
Remove the safety goggles and/or face shield.
-
Remove the inner gloves, again turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Effective disposal is critical to prevent environmental release and secondary exposure. The suggestion in one SDS that small quantities can be disposed of with household waste is contrary to standard laboratory practice for compounds of this nature and should be disregarded.
Spill Management
-
Alert personnel in the immediate area.
-
Wear the full PPE designated for spill cleanup (see table above).
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite or chemical absorbent pads).
-
Clean the spill area with a suitable detergent and water, followed by a solvent rinse if appropriate.
-
All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal Workflow
All contaminated materials must be treated as hazardous chemical waste.
Caption: Segregation and disposal of waste contaminated with the compound.
Emergency First-Aid Procedures
In the event of an exposure, immediate action is required.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Always have the Safety Data Sheet available for emergency responders.
References
-
Cleanchem Laboratories. Material Safety Data Sheets: Atorvastatin 4-Hydroxy Lactone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60823, Atorvastatin. Retrieved from [Link]
-
Global Substance Registration System. P-HYDROXYATORVASTATIN LACTONE. [Link]
-
Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
-
Auburn University. Personal Protective Equipment. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. biosynth.com [biosynth.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. ba.auburn.edu [ba.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
